3,4-Dichlorobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNOVCTHUBABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062793 | |
| Record name | Benzoyl chloride, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3024-72-4 | |
| Record name | 3,4-Dichlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3024-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003024724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 3,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dichlorobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY2S6RQL6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its core characteristics, experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior to support advanced research and development.
Core Chemical and Physical Properties
This compound is a white to yellowish crystalline solid that is sensitive to moisture.[1][2][3] It is a reactive acyl chloride, making it a versatile reagent in organic synthesis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3024-72-4[1][2][5] |
| Molecular Formula | C₇H₃Cl₃O[1][5] |
| Molecular Weight | 209.46 g/mol [1][2][5] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)Cl |
| InChI Key | VTXNOVCTHUBABW-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to yellowish crystalline low melting solid[1][2] |
| Melting Point | 30-33 °C[1][2][3] |
| Boiling Point | 242 °C[1][3] |
| Density | Approximately 1.5078 g/cm³[2][3] |
| Flash Point | 142 °C (288 °F)[2][3] |
| Solubility | Soluble in chloroform; Insoluble in water[2][6] |
| Stability | Stable under normal temperatures and pressures; Moisture sensitive[6] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.
Synthesis of this compound
This compound is typically prepared by the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride.[1][4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,4-dichlorobenzoic acid.
-
Addition of Reagent: Add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a clear to pale yellow liquid, which solidifies upon cooling.
Key Reactions and Applications
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2][6]
A notable application of this compound is in the Arndt-Eistert reaction to produce 3,4-dichlorophenylacetic acid.[2][4] This reaction extends the carbon chain of the carboxylic acid by one methylene (B1212753) group.
Protocol:
-
Diazoketone Formation: Dissolve this compound in an inert solvent (e.g., diethyl ether). Cool the solution in an ice bath and slowly add a solution of diazomethane (B1218177) in the same solvent until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for 1-2 hours.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of a catalyst, typically silver(I) oxide or silver benzoate, in water or an alcohol. Add the previously prepared diazoketone solution dropwise to the heated catalyst suspension (typically 50-70 °C). The rearrangement is often accompanied by the evolution of nitrogen gas.
-
Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. If the reaction was performed in water, acidify the solution and extract the product with an organic solvent. If an alcohol was used, the resulting ester can be isolated by removing the solvent and purifying by chromatography or distillation. For the free acid, the ester can be subsequently hydrolyzed.
This compound can be used in Friedel-Crafts acylation reactions to introduce the 3,4-dichlorobenzoyl group onto an aromatic ring.
Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in a dry, non-polar solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of this compound in the same solvent. Then, add the aromatic substrate dropwise.
-
Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
As a typical acyl chloride, this compound readily reacts with nucleophiles like amines and alcohols to form amides and esters, respectively.
Protocol for Amide Synthesis:
-
Reaction Setup: Dissolve an amine in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) along with a base (e.g., triethylamine (B128534) or pyridine, 1.1-1.5 equivalents) to neutralize the HCl byproduct.
-
Addition of Acyl Chloride: Cool the solution in an ice bath and add a solution of this compound dropwise.
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.
Visualizing Chemical Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key chemical transformations and experimental workflows involving this compound.
Caption: Synthesis of this compound.
Caption: Arndt-Eistert synthesis workflow.
References
An In-depth Technical Guide to 3,4-Dichlorobenzoyl Chloride (CAS: 3024-72-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoyl chloride, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and explores the biological signaling pathways of one of its prominent derivatives, the anti-epileptic drug Lamotrigine (B1674446).
Core Properties of this compound
This compound is a white to yellowish crystalline solid at room temperature. It is a reactive acyl chloride that is sensitive to moisture. The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3024-72-4 | [1][2] |
| Molecular Formula | C₇H₃Cl₃O | [1][2] |
| Molecular Weight | 209.46 g/mol | [1] |
| Appearance | White to yellow crystalline solid | |
| Melting Point | 30-33 °C | |
| Boiling Point | ~242 °C | |
| Purity | >97% | [2] |
Synthesis and Reactions
This compound is a versatile reagent primarily used in nucleophilic acyl substitution reactions.[3] It serves as a precursor for the synthesis of various organic compounds, including other chemical intermediates and active pharmaceutical ingredients.[4]
Synthesis of this compound
A common method for the preparation of this compound is the reaction of 3,4-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]
Experimental Protocol: Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,4-dichlorobenzoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask.
-
Reaction: Heat the mixture to reflux and maintain for a period of 3-4 hours.[5] The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation.
-
Purification: The resulting crude this compound can be purified by vacuum distillation.
Caption: Synthesis of this compound.
Arndt-Eistert Homologation
This compound is a key starting material for the Arndt-Eistert synthesis, a method for the one-carbon homologation of carboxylic acids.[6][7][8] This reaction is instrumental in producing 3,4-dichlorophenylacetic acid. The process involves the reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water) and a metal catalyst (e.g., silver oxide) to yield the homologous carboxylic acid.[6][7][8]
Experimental Protocol: Arndt-Eistert Synthesis of 3,4-Dichlorophenylacetic Acid
This is a generalized procedure and requires appropriate safety precautions for handling diazomethane.
-
Diazoketone Formation: Dissolve this compound in an inert solvent. Add an excess of diazomethane solution at a low temperature (e.g., 0 °C). The reaction is typically rapid. Two equivalents of diazomethane are required to neutralize the HCl produced.[9]
-
Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver oxide in water.
-
Reaction: Gently warm the mixture to initiate the Wolff rearrangement. The rearrangement is characterized by the evolution of nitrogen gas.
-
Work-up: Once the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified and extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated to yield 3,4-dichlorophenylacetic acid, which can be further purified by recrystallization.
Caption: Arndt-Eistert Synthesis Workflow.
Application in Drug Development: Synthesis of Lamotrigine
This compound is a precursor in the synthesis of Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[10] The synthesis involves the conversion of this compound to 2,3-dichlorobenzoyl cyanide, which is then reacted with aminoguanidine (B1677879) to form the final triazine ring structure of Lamotrigine.[11][12][13]
Experimental Protocol: Synthesis of Lamotrigine (Generalized)
-
Cyanation: 2,3-Dichlorobenzoyl chloride is reacted with a cyanide source, such as cuprous cyanide, to form 2,3-dichlorobenzoyl cyanide.[11][13]
-
Condensation and Cyclization: The 2,3-dichlorobenzoyl cyanide is then condensed with aminoguanidine bicarbonate in an acidic medium.[13] The resulting intermediate undergoes in-situ cyclization upon heating in an alcoholic solvent with a base to yield crude Lamotrigine.[13]
-
Purification: The crude product is purified by recrystallization.
Caption: Lamotrigine Synthesis Pathway.
Biological Signaling Pathways of Lamotrigine
While this compound itself is a synthetic intermediate, its derivative, Lamotrigine, has well-documented effects on neuronal signaling pathways, which are central to its therapeutic action. The primary mechanism of Lamotrigine involves the modulation of voltage-gated ion channels and the inhibition of excitatory neurotransmitter release.[14][15][16]
Lamotrigine is known to block voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of the excitatory neurotransmitter glutamate.[14][15][16] It also has effects on voltage-gated calcium channels.[17][18] By inhibiting these channels, Lamotrigine reduces neuronal hyperexcitability, which is a key factor in both epileptic seizures and the mood instability of bipolar disorder.[16] Additionally, some studies suggest that Lamotrigine may enhance the release of the inhibitory neurotransmitter GABA.[14]
Caption: Mechanism of Action of Lamotrigine.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthetic routes, and the biological activities of its derivatives is crucial for researchers and developers in these fields. The information provided in this guide serves as a comprehensive resource for professionals working with this important compound.
References
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
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An In-depth Technical Guide to 3,4-Dichlorobenzoyl Chloride: Molecular Structure, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoyl chloride (CAS No: 3024-72-4), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant chemical reactions. Spectroscopic data, safety and handling procedures, and experimental workflows are presented to support its application in research and development.
Introduction
This compound is an acyl chloride derivative of benzoic acid, characterized by the presence of two chlorine atoms on the benzene (B151609) ring at positions 3 and 4, and a chlorocarbonyl group.[1] Its chemical formula is C₇H₃Cl₃O.[1][2][3] This compound serves as a highly reactive and versatile building block in organic synthesis.[1][4] Its utility is most pronounced in acylation, esterification, and amidation reactions, which are fundamental to the construction of complex molecular architectures. Notably, it is a key precursor in the synthesis of the anticonvulsant drug Lamotrigine and is used in the Arndt-Eistert reaction to produce 3,4-dichlorophenylacetic acid.[4][5] This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research.
Molecular Structure and Physicochemical Properties
This compound typically appears as a white to yellowish crystalline solid with a low melting point.[4][5] It is sensitive to moisture and reacts violently with water.[6][7] A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3024-72-4 | [2][5] |
| Molecular Formula | C₇H₃Cl₃O | [2][3][8] |
| Molecular Weight | 209.46 g/mol | [2][3][8] |
| IUPAC Name | This compound | [9] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 30-33 °C | [3][4] |
| Boiling Point | 242 °C | [4] |
| SMILES | ClC(=O)c1ccc(Cl)c(Cl)c1 | [3][9] |
| InChI Key | VTXNOVCTHUBABW-UHFFFAOYSA-N | [3][9][10] |
Experimental Protocols
Synthesis of this compound
A standard and widely referenced method for the preparation of this compound is the reaction of 3,4-Dichlorobenzoic acid with thionyl chloride (SOCl₂).[4][5]
Objective: To synthesize this compound from 3,4-Dichlorobenzoic acid.
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (B28343) (for azeotropic removal of SOCl₂)
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ gases)
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a fume hood, place 3,4-Dichlorobenzoic acid into a dry round-bottom flask.
-
Add an excess of thionyl chloride (typically 2-3 molar equivalents).
-
Add a catalytic amount (1-2 drops) of DMF to the mixture.
-
Equip the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. The solid reactant will gradually dissolve.
-
Maintain the reflux for 2-4 hours or until the gas evolution ceases, indicating the completion of the reaction.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Anhydrous toluene can be added and co-evaporated to ensure complete removal.[11]
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.[12]
Spectroscopic Analysis
Characterization of the synthesized this compound is typically performed using NMR, IR, and Mass Spectrometry.[10][13]
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.[10][13]
-
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.[14]
-
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons.[10]
Protocol for Infrared (IR) Spectroscopy:
-
Since the compound is a low-melting solid, the IR spectrum can be obtained as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
For a thin film, gently melt a small amount of the sample and press it between two salt plates.
-
Place the sample in the IR spectrometer and acquire the spectrum.
-
A strong absorption band is expected in the region of 1750-1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.
Protocol for Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of three chlorine atoms.
Key Reactions and Applications
This compound is a key intermediate in multi-step organic syntheses.
Arndt-Eistert Synthesis
One of the notable applications of this compound is its use in the Arndt-Eistert method to synthesize 3,4-Dichlorophenylacetic Acid.[4][5] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (B1212753) group.
Caption: Arndt-Eistert synthesis of 3,4-Dichlorophenylacetic Acid.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage (H314).[15][16] It may also be corrosive to metals (H290).[16] The substance reacts violently with water and is moisture-sensitive.[1][6] Contact with water can liberate toxic gas.[6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[15] All handling should be performed in a well-ventilated area or a chemical fume hood.[15][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and alcohols.[6][15] It is recommended to store under an inert gas atmosphere.[16]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[15] If inhaled, move the person to fresh air.[15] In all cases of exposure, seek immediate medical attention.[6][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS # 3024-72-4, this compound - chemBlink [ww.chemblink.com]
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- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 13. This compound(3024-72-4) 1H NMR spectrum [chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. echemi.com [echemi.com]
- 16. tcichemicals.com [tcichemicals.com]
3,4-Dichlorobenzoyl chloride synthesis from 3,4-dichlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid, a critical transformation in the production of various pharmaceuticals and agrochemicals. This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a valuable reactive intermediate in organic synthesis. Its bifunctional nature, featuring a reactive acyl chloride group and a dichlorinated aromatic ring, makes it a key building block for a diverse range of complex molecules. The most common and efficient laboratory-scale synthesis of this compound involves the direct conversion of 3,4-dichlorobenzoic acid using a chlorinating agent. This guide will focus on two prevalent methods: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Synthetic Methodologies
The conversion of 3,4-dichlorobenzoic acid to its corresponding acyl chloride is a standard and widely practiced organic transformation. The selection of the chlorinating agent can be influenced by factors such as reaction conditions, desired purity, and scale of the synthesis.
Thionyl Chloride Method
Reaction with thionyl chloride is a classic and cost-effective method for preparing acyl chlorides. The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
Oxalyl Chloride Method
The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to the thionyl chloride method. This reaction can often be performed at room temperature in an inert solvent such as dichloromethane (B109758) (DCM). The reaction with oxalyl chloride is known for its high efficiency and the production of volatile byproducts (CO, CO₂, and HCl), which also facilitates product isolation.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound from 3,4-dichlorobenzoic acid.
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene (B28343), optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap (for SO₂ and HCl)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide (B78521) solution to the top of the condenser to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: To the flask, add 3,4-dichlorobenzoic acid.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 molar equivalents) to the flask. The thionyl chloride can be used as the solvent, or an inert solvent like toluene can be added.
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution. A typical reflux time is 2-4 hours.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Protocol 2: Synthesis using Oxalyl Chloride and DMF
Materials:
-
3,4-Dichlorobenzoic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inlet for inert gas.
-
Charging the Flask: Add 3,4-dichlorobenzoic acid and anhydrous dichloromethane to the flask.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (typically 1-2 drops) to the stirred suspension.
-
Addition of Oxalyl Chloride: Cool the flask in an ice bath (0 °C). Add oxalyl chloride (typically 1.5-2.0 molar equivalents) dissolved in anhydrous dichloromethane dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).
-
Work-up and Purification: Once the reaction is complete, remove the solvent and any remaining volatile byproducts by rotary evaporation under reduced pressure to obtain the crude this compound. The product is often of high purity and can be used directly for subsequent reactions, or it can be further purified by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | None typically required | N,N-Dimethylformamide (DMF) |
| Solvent | Excess SOCl₂ or inert solvent (e.g., toluene) | Anhydrous Dichloromethane (DCM) |
| Molar Ratio (Acid:Reagent) | 1 : 2-5 | 1 : 1.5-2.0 |
| Reaction Temperature | Reflux (typically 79 °C for neat SOCl₂) | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Purification | Vacuum Distillation | Rotary Evaporation / Vacuum Distillation |
| Reported Yield | Typically high | Typically high |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
Safety Considerations
-
Both thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The reactions produce corrosive gases (HCl, SO₂). A gas trap is essential to prevent their release into the atmosphere.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound is moisture-sensitive and will hydrolyze back to the carboxylic acid. All glassware should be thoroughly dried, and anhydrous solvents should be used where specified.
Conclusion
The synthesis of this compound from 3,4-dichlorobenzoic acid is a straightforward and efficient process that can be achieved through well-established methods. The choice between thionyl chloride and oxalyl chloride will depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for their downstream applications.
An In-depth Technical Guide to the Thionyl Chloride-Mediated Synthesis of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid utilizing thionyl chloride. This transformation is a fundamental and widely employed reaction in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical intermediates. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data.
Reaction Overview
The conversion of 3,4-dichlorobenzoic acid to this compound is a classic example of an acyl chloride formation reaction. Thionyl chloride (SOCl₂) serves as an efficient chlorinating agent, converting the carboxylic acid into the more reactive acyl chloride. The reaction proceeds readily, driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.
Quantitative Data
The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 207-209 | - |
| This compound | C₇H₃Cl₃O | 209.46 | 30-33 | 242 |
While a specific yield for the synthesis of this compound was not found in the immediate literature, yields for analogous reactions, such as the synthesis of 3,5-dichlorobenzoyl chloride, are reported to be high, in the range of 91.4%.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 3,4-dichlorobenzoic acid and thionyl chloride. This protocol is based on established methods for the synthesis of similar acyl chlorides.
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas trap (for HCl and SO₂ byproducts)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichlorobenzoic acid.
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride to the flask. A common molar ratio is 2 equivalents of thionyl chloride for every 1 equivalent of the carboxylic acid. The reaction can also be run using thionyl chloride as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reflux temperature will be determined by the boiling point of thionyl chloride (76 °C) or the chosen solvent. Allow the reaction to proceed for 3-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken to handle the corrosive and toxic vapors appropriately.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This procedure should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The gaseous byproducts (HCl and SO₂) are corrosive and toxic. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize these gases.
Spectroscopic Data
The successful synthesis of this compound can be confirmed by various spectroscopic methods.
| Spectroscopy | Characteristic Peaks |
| IR (Infrared) | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1770-1800 cm⁻¹. |
| ¹H NMR (Proton NMR) | The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. |
| ¹³C NMR (Carbon NMR) | The carbonyl carbon will show a characteristic resonance in the downfield region of the spectrum, typically around 168-172 ppm. The aromatic carbons will appear in the 120-140 ppm range. |
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Caption: Mechanism of Acyl Chloride Formation.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental Synthesis Workflow.
Synthesis of 3,4-Dichlorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid utilizing oxalyl chloride. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, reaction mechanisms, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its reactive acyl chloride functionality allows for the facile introduction of the 3,4-dichlorobenzoyl moiety into various molecular scaffolds. The conversion of 3,4-dichlorobenzoic acid to its corresponding acyl chloride is a fundamental transformation. While several chlorinating agents can be employed, the use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a preferred method due to its mild reaction conditions and the formation of volatile byproducts, which simplifies purification.[1][2]
Reaction Overview
The synthesis involves the reaction of 3,4-dichlorobenzoic acid with oxalyl chloride in an inert solvent, such as dichloromethane (B109758) (DCM). The reaction is catalyzed by a small amount of N,N-dimethylformamide (DMF).[1][3] The catalyst reacts with oxalyl chloride to form a Vilsmeier-type intermediate, which is the active chlorinating agent. This intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the catalyst in the process.[4][5] The byproducts of the primary reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are gaseous and are easily removed from the reaction mixture.[4]
Reaction Scheme:
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 3,4-Dichlorobenzoic acid (Molecular Weight) | 191.01 g/mol | |
| Oxalyl chloride (Molecular Weight) | 126.93 g/mol | [2] |
| Product | ||
| This compound (Molecular Weight) | 209.46 g/mol | [6][7] |
| Appearance | White to yellowish crystalline solid or liquid | [6][7] |
| Melting Point | 30-33 °C | [7] |
| Boiling Point | 242 °C | [8] |
| Reaction Conditions & Yield | ||
| Solvent | Dichloromethane (DCM) | [1][9] |
| Catalyst | N,N-Dimethylformamide (DMF) | [1][3] |
| Reaction Temperature | 20 °C | [9] |
| Reaction Time | 12 hours | [9] |
| Reported Yield | up to 100% | [9] |
| Purity | >98.0% (GC) | [10] |
Experimental Protocol
This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides using oxalyl chloride and catalytic DMF.[1][9][10]
Materials:
-
3,4-Dichlorobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3,4-dichlorobenzoic acid.
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the starting material.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops) to the stirred solution.
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise via a dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO, CO2, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 20 °C) and stir for 12 hours.[9] The progress of the reaction can be monitored by TLC or by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. The crude this compound is obtained as a residue.
-
Purification (if necessary): The crude product is often of high purity and can be used directly in subsequent steps.[10] If further purification is required, distillation under reduced pressure can be performed.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the catalytic cycle for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and DMF.
References
- 1. This compound|97%|CAS 3024-72-4 [benchchem.com]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. 3 4 Dichlorobenzoyl Chloride Latest Price Exporter [cartelinternational.com]
- 8. Page loading... [wap.guidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity and Mechanism of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorobenzoyl chloride is a versatile chemical intermediate of significant importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity is primarily characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core reactivity and mechanisms of this compound, focusing on three key transformations: Friedel-Crafts acylation, amide synthesis, and ester synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this compound in a laboratory setting.
Introduction
This compound (C₇H₃Cl₃O) is a white to yellowish crystalline solid with a molecular weight of 209.46 g/mol .[1] It is a derivative of benzoic acid and belongs to the acyl chloride class of organic compounds. The presence of two chlorine atoms on the benzene (B151609) ring and the highly reactive acyl chloride functional group makes it a valuable building block in organic synthesis. This guide will delve into the fundamental reactions of this compound, providing researchers and drug development professionals with the necessary technical information for its effective utilization.
Core Reactivity and Mechanisms
The primary reactions of this compound—Friedel-Crafts acylation, amidation, and esterification—all hinge on the principle of nucleophilic acyl substitution at the carbonyl carbon. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. In the case of this compound, this reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride.
The mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic compound.
Mechanism of Friedel-Crafts Acylation:
Caption: Mechanism of Friedel-Crafts Acylation.
Quantitative Data for Friedel-Crafts Acylation:
| Arene Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | Cu(OTf)₂ | [bmim][BF₄] | 80 | 1 | >95 | |
| Anisole | FeCl₃·6H₂O | TAAIL | 60 | 2 | 97 | [2] |
| Benzene | AlCl₃ | Benzene | 80 | - | High | [3] |
| Naphthalene derivative | AlCl₃ | - | - | - | High | [4] |
| Phenol (B47542) | AlCl₃ | None | - | 0.08-0.17 | 72-96 | [5] |
Experimental Protocol: Synthesis of (4-methoxyphenyl)(3,4-dichlorophenyl)methanone
-
Reaction Setup: To a solution of anisole (1 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) (3 mL), add copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.1 mmol).
-
Addition of Acyl Chloride: Add this compound (1.1 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 80°C for 1 hour.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Amide Synthesis
The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of 3,4-dichlorobenzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism of Amide Synthesis (Schotten-Baumann conditions):
Caption: Mechanism of Amide Synthesis.
Quantitative Data for Amide Synthesis:
| Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline Derivatives | - | Methanol | Room Temp | 0.5-0.75 | High | [6] |
| p-Substituted Anilines | ZnCl₂ | - | 200-230 | - | 25-40 | [7] |
| N-Benzylethylamine | Triethylamine (B128534) | Dichloromethane (B109758) | - | - | High | [8] |
Experimental Protocol: Synthesis of N-Benzyl-3,4-dichlorobenzamide
-
Reaction Setup: Dissolve benzylamine (B48309) (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Ester Synthesis
This compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction, a form of nucleophilic acyl substitution, is often carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the HCl produced.
Mechanism of Ester Synthesis:
Caption: Mechanism of Ester Synthesis.
Quantitative Data for Ester Synthesis:
| Alcohol/Phenol | Base | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Phenol | NaOH | Water | - | - | 79.8 | [9] |
| Substituted Phenols | AlCl₃ | None | - | 5-10 | 72-96 | [5] |
| Phenol | - | Dichloromethane/aq. NaOH | 0 | 5 | ~100 | [1] |
Experimental Protocol: Synthesis of Phenyl 3,4-dichlorobenzoate
-
Reaction Setup: Dissolve phenol (2.0 g) in 15 mL of 10% aqueous sodium hydroxide solution in a conical flask.
-
Addition of Acyl Chloride: Add this compound (1.1 equivalents) in small portions to the vigorously stirred solution. Keep the flask cooled in an ice bath.
-
Reaction Conditions: Continue shaking the mixture until the smell of the acyl chloride disappears.
-
Work-up and Purification: Filter the solid precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol (B145695). The crude product can be purified by recrystallization from ethanol to yield white crystals.[9][10]
Logical Relationships and Experimental Workflow
The synthesis of various derivatives from this compound follows a logical workflow based on the principles of nucleophilic acyl substitution. The choice of nucleophile dictates the class of compound synthesized.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly reactive and versatile reagent in organic synthesis. Its ability to readily undergo Friedel-Crafts acylation, amidation, and esterification makes it an essential precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity and the underlying mechanisms, as detailed in this guide, is crucial for designing efficient and high-yielding synthetic routes. The provided experimental protocols and quantitative data serve as a practical resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorobenzoyl Chloride
This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dichlorobenzoyl chloride, a chemical intermediate of significant interest in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is a compound with the molecular formula C₇H₃Cl₃O. At room temperature, it can present as a white to yellow or colorless to yellow fused solid or liquid melt[1]. Its appearance may also be described as a crystalline low melting solid[2][3].
The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.
| Physical Property | Value | Source |
| Melting Point | 28.5-37.5 °C | Thermo Scientific Chemicals[1] |
| 30-33 °C (lit.) | ChemicalBook[4], Guidechem[5], Cartel International[6] | |
| 32 °C | Stenutz[7] | |
| 30 °C | Tokyo Chemical Industry | |
| Boiling Point | 242 °C (lit.) | ChemicalBook[2][4], Guidechem[5], Cartel International[6], Tokyo Chemical Industry |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the melting and boiling points of this compound are not available in the public domain from the cited sources, this section outlines the standard methodologies employed for such characterizations in chemical research.
Melting Point Determination:
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a narrow range. The most common laboratory method is using a melting point apparatus.
-
Capillary Method: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. The apparatus often includes a magnifying lens and a light source to aid in observing the melting process.
Boiling Point Determination:
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
-
Distillation Method: For a substance like this compound, which has a relatively high boiling point, simple or fractional distillation is the standard method for determining the boiling point at atmospheric pressure. The compound is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer. The recorded temperature at which the liquid boils and condenses is the boiling point. For high boiling point substances, vacuum distillation may be employed to lower the boiling point and prevent decomposition.
Illustrative Experimental Workflow
While this compound is not typically involved in complex biological signaling pathways, the following diagram illustrates a generalized workflow for the determination of a compound's melting point, a fundamental procedure in chemical characterization.
References
- 1. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 3024-72-4 [chemicalbook.com]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound CAS#: 3024-72-4 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 3 4 Dichlorobenzoyl Chloride Latest Price Exporter [cartelinternational.com]
- 7. This compound [stenutz.eu]
In-Depth Technical Guide on the Solubility of 3,4-Dichlorobenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorobenzoyl chloride in organic solvents. Due to the reactive nature of this compound, particularly its sensitivity to moisture, quantitative solubility data is scarce in publicly available literature. This guide compiles the available qualitative information, presents data on structurally similar compounds to infer solubility trends, and provides a detailed experimental protocol for the safe and accurate determination of its solubility.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3024-72-4 |
| Molecular Formula | C₇H₃Cl₃O |
| Molecular Weight | 209.46 g/mol |
| Appearance | White to yellow crystalline solid |
| Melting Point | 30-33 °C |
| Boiling Point | ~242 °C |
| Key Characteristics | Moisture-sensitive; reacts with water and other protic solvents. |
Solubility Profile
Direct quantitative solubility data for this compound is limited. However, based on its chemical structure as an acyl chloride and available qualitative information, a general solubility profile can be established. Acyl chlorides are typically soluble in a range of aprotic organic solvents and react with protic solvents.
Qualitative Solubility of this compound and Structurally Similar Compounds
The following table summarizes the available qualitative solubility information for this compound and its structural analogs. This comparative data can be used to estimate its behavior in various solvent systems.
| Solvent | This compound | Benzoyl Chloride | 2,4-Dichlorobenzoyl Chloride | 3,5-Dichlorobenzoyl Chloride |
| Water | Insoluble (reacts) | Reacts | Reacts | Reacts |
| Chloroform | Soluble | Soluble | Soluble in most organic solvents | Not specified |
| Ether | Not specified | Soluble | Soluble | Soluble |
| Benzene | Not specified | Soluble | Soluble | Soluble |
| Toluene | Not specified | Not specified | Soluble | Soluble |
| Acetone | Not specified | Easily soluble | Not specified | Not specified |
| Acetonitrile | Not specified | Slightly soluble | Not specified | Not specified |
| Alcohols (e.g., Ethanol) | Reacts | Reacts | Reacts | Reacts |
Note: The term "soluble" in this context is qualitative and indicates that the compound is likely to dissolve to a useful extent for synthetic applications. "Reacts" indicates that the solvent is not suitable for determining physical solubility due to chemical reaction.
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, a modified isothermal shake-flask method under anhydrous conditions is recommended for accurate solubility determination.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line or glove box
-
Oven-dried glassware (vials with PTFE-lined septa, syringes, volumetric flasks)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Gas-tight syringes and needles
-
Syringe filters (PTFE, 0.22 µm)
-
Appropriate analytical instrumentation (e.g., HPLC-UV, GC-FID)
Procedure
-
Preparation of Materials:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator.
-
Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).
-
-
Preparation of Saturated Solution (under inert atmosphere):
-
In a glove box or under a positive pressure of inert gas, add a precisely weighed excess amount of this compound to a tared, dry vial.
-
Using a gas-tight syringe, add a known volume of the anhydrous solvent to the vial.
-
Seal the vial with a PTFE-lined septum and cap.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a syringe filter.
-
Immediately transfer the filtered solution into a pre-weighed volumetric flask and dilute with the same anhydrous solvent to a known final volume.
-
Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or GC-FID with an appropriate internal or external standard).
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution based on the analytical results and the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Safety Precautions
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Due to its reactivity with water, avoid all contact with moisture.
-
Quench all waste containing this compound carefully with a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol) before disposal.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
An In-depth Technical Guide to the Safe Handling and Use of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, detailed handling procedures, and experimental protocols for the effective and safe use of 3,4-Dichlorobenzoyl chloride in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical Identification and Properties
This compound is a white to yellowish crystalline solid that is primarily used as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Its reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage to prevent hazardous situations.[4][5]
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 3024-72-4 | [2][6] |
| Molecular Formula | C₇H₃Cl₃O | [7] |
| Molecular Weight | 209.46 g/mol | [2][7] |
| Appearance | White to yellowish crystalline solid | [1][2] |
| Melting Point | 30-33 °C | [1][2][7] |
| Boiling Point | 242 °C | [1][7] |
| Density | ~1.5078 g/cm³ | [2][7] |
| Flash Point | 142 °C (288 °F) | [2][7] |
| Solubility | Soluble in chloroform; reacts with water | [2][5] |
| Sensitivity | Moisture sensitive | [4][5][7] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed or inhaled.[6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Data sourced from multiple safety data sheets.[4][6][8]
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times.
| PPE | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene), a flame-resistant lab coat, and closed-toe shoes.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the substance outside of a certified chemical fume hood or in case of a spill.[4][6] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Safe Handling Workflow
Caption: General workflow for safely handling this compound.
Storage Requirements
Store this compound in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and alcohols.[4][6] The storage area should be a designated corrosives cabinet.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. For a small spill, trained personnel wearing appropriate PPE can proceed with cleanup. For large spills, contact your institution's emergency response team.
Caption: Spill cleanup workflow for this compound.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Always perform a thorough risk assessment and consult your institution's safety guidelines before starting any new procedure.
Protocol: Friedel-Crafts Acylation
This protocol describes the acylation of an aromatic compound using this compound and a Lewis acid catalyst.
Caption: Experimental workflow for a Friedel-Crafts acylation reaction.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., aluminum chloride, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of the Lewis acid. Following this, add the aromatic substrate (1.0 equivalent), also dissolved in the anhydrous solvent, dropwise to the reaction mixture.
-
Reaction: After the additions are complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol: Esterification of an Alcohol
This protocol outlines the formation of an ester from an alcohol and this compound.
Methodology:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine (B128534), 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous salt.
-
Purification: Filter and concentrate the organic layer. Purify the crude ester by column chromatography or distillation.
Protocol: Amidation of an Amine
This protocol describes the synthesis of an amide from a primary or secondary amine and this compound.
Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.1-2.2 equivalents) in an anhydrous aprotic solvent. Cool the solution to 0°C.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0°C for a period and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Add water to the reaction mixture and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (to remove excess amine and base), water, and brine. Dry the organic layer over an anhydrous salt.
-
Purification: Filter, concentrate, and purify the crude amide by recrystallization or column chromatography.
Protocol: Quenching of Unreacted this compound
It is crucial to safely quench any unreacted this compound at the end of a reaction. This can be achieved by slowly adding a nucleophilic quenching agent.
Methodology:
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly and carefully add a quenching agent such as water, a saturated solution of sodium bicarbonate, or an alcohol (e.g., methanol (B129727) or isopropanol) to the stirred reaction mixture. The addition should be done dropwise to control the exothermic reaction and any gas evolution (in the case of bicarbonate).
-
Stirring: Continue to stir the mixture for a period after the addition is complete to ensure all the acyl chloride has reacted.
-
Work-up: Proceed with the standard work-up procedure for your reaction.
Protocol: Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated promptly.
Methodology:
-
Initial Rinse: In a fume hood, carefully rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the residual chemical.
-
Quenching Rinse: Rinse the glassware with a small amount of a quenching solution, such as a dilute solution of sodium bicarbonate or an alcohol, to react with any remaining traces of the acyl chloride.
-
Wash: Wash the glassware thoroughly with laboratory detergent and water.
-
Final Rinse: Rinse the glassware with deionized water and allow it to dry completely.
Disposal Considerations
All waste materials containing this compound or its reaction byproducts must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Collect all waste in a designated, properly labeled, and sealed container.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional protocols. The user is solely responsible for all safety precautions and for complying with all applicable laws and regulations.
References
An In-depth Technical Guide to the Material Safety of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3,4-Dichlorobenzoyl chloride (CAS No: 3024-72-4), a crucial reagent in organic synthesis, particularly in the pharmaceutical industry. The following sections detail its properties, hazards, and the requisite safety protocols for its handling and use in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a white to yellowish crystalline solid that is sensitive to moisture.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O[4] |
| Molecular Weight | 209.46 g/mol [2] |
| Appearance | White to yellow crystalline solid[1][2] |
| Melting Point | 30-33 °C[1][2][3][4] |
| Boiling Point | 242 °C[1][3][4] |
| Density | Approximately 1.5078 g/cm³[2][4] |
| Flash Point | 142 °C (288 °F)[2][4] |
| Solubility | Soluble in chloroform; reacts with water[2][3] |
| Vapor Pressure | 0.00223 mmHg at 25°C[4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical and requires careful handling.[5] It is corrosive and can cause severe skin burns and eye damage.[5][6][7]
The Globally Harmonized System (GHS) classification for this compound is detailed in the diagram below, illustrating its primary hazards.
Caption: GHS Hazard Classification for this compound.
Section 3: Experimental Protocols and Safe Handling
Adherence to strict experimental protocols is paramount when working with this compound to ensure personnel safety and experimental integrity.
3.1 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. This includes:
-
Eye and Face Protection : Chemical safety goggles and a face shield are mandatory.[5]
-
Skin Protection : A lab coat, along with chemical-resistant gloves (e.g., nitrile), is required.[5]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[5]
3.2 Handling and Storage Procedures
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[6] Wash hands thoroughly after handling.[5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The storage area should be designated for corrosive materials.[8] This substance is moisture-sensitive and should be stored under an inert gas.[3][7]
3.3 Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[6]
-
Wear appropriate PPE as described in Section 3.1.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[6]
-
Do not let the chemical enter drains.[6]
Section 4: First-Aid Measures
Immediate medical attention is required for any exposure to this compound.[5] The following flowchart outlines the initial steps to be taken.
Caption: First-Aid Measures for this compound Exposure.
Detailed First-Aid Protocols:
-
Inhalation : Remove the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5][6]
Section 5: Fire-Fighting Measures and Stability
5.1 Suitable Extinguishing Media
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Do not use water, as the substance reacts with it.[9]
5.2 Hazardous Combustion Products
In the event of a fire, hazardous decomposition products may be released, including carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[5]
5.3 Stability and Reactivity
-
Stability : The compound is stable under normal conditions but is sensitive to moisture.[5]
-
Incompatible Materials : Avoid contact with water, strong bases, and alcohols.[5]
-
Hazardous Reactions : No hazardous polymerization is known to occur.[5]
Section 6: Toxicological and Ecological Information
6.1 Toxicological Information
Currently, no acute toxicity data is available for this product.[5] It is classified as causing severe skin corrosion/irritation (Category 1B) and serious eye damage (Category 1).[5]
6.2 Ecological Information
Avoid releasing this chemical into the environment, as it can be harmful to aquatic life.[9] Do not empty it into drains.[5]
Section 7: Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[5] It should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.
References
- 1. This compound | 3024-72-4 [chemicalbook.com]
- 2. 3 4 Dichlorobenzoyl Chloride Latest Price Exporter [cartelinternational.com]
- 3. This compound CAS#: 3024-72-4 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Electrophilicity of the Carbonyl Carbon in 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dichlorobenzoyl chloride is a highly reactive acylating agent utilized in the synthesis of pharmaceuticals and other complex organic molecules. The electrophilicity of its carbonyl carbon is a critical determinant of its reactivity. This guide provides a comprehensive analysis of this electrophilicity, integrating theoretical principles, quantitative data, and practical experimental and computational methodologies. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring significantly enhances the partial positive charge on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is quantitatively described by the Hammett equation, which correlates the electronic effects of substituents with reaction rates.
Theoretical Framework: Understanding Electrophilicity in Benzoyl Chlorides
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atoms in this compound, enhance the electrophilicity of the carbonyl carbon through inductive and resonance effects. This makes the carbon atom more electron-deficient and, therefore, a better target for nucleophiles.
The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway, forming a tetrahedral intermediate. The stability of this intermediate and the facility of the leaving group's departure are key to the overall reaction rate.
Quantitative Analysis of Electrophilicity
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The equation is expressed as:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For this compound, the electronic effects of the two chlorine substituents are approximately additive.[1] The Hammett sigma (σ) constants for chlorine are:
-
σ_meta for the 3-chloro substituent.
-
σ_para for the 4-chloro substituent.
These values, along with a calculated partial atomic charge on the carbonyl carbon, are presented in Table 1.
| Parameter | Value | Source/Method |
| Hammett Constant (σ_meta) for 3-Chloro | +0.37 | [2] |
| Hammett Constant (σ_para) for 4-Chloro | +0.23 | [3] |
| Total Hammett Constant (Σσ) | +0.60 | Additive |
| Calculated Partial Atomic Charge on Carbonyl Carbon | Value dependent on computational method | Hirshfeld population analysis is a reliable method.[4] |
| Reaction Constant (ρ) for Hydrolysis | +0.8 | [5] |
Table 1: Quantitative Electrophilicity Data for this compound
Visualizing Reaction Mechanisms and Relationships
Nucleophilic Acyl Substitution Pathway
The reaction of this compound with a nucleophile (Nu⁻) proceeds through a tetrahedral intermediate. The electron-withdrawing chlorine atoms stabilize the developing negative charge on the oxygen atom in the transition state, accelerating the reaction.
Caption: General mechanism of nucleophilic acyl substitution.
Hammett Plot for Benzoyl Chloride Reactions
A Hammett plot for the reaction of substituted benzoyl chlorides will show a linear relationship between the logarithm of the relative reaction rate (log(k/k₀)) and the Hammett sigma constant (σ). A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing substituents.
Caption: Representative Hammett plot for a benzoyl chloride reaction.
Experimental Protocol: Kinetic Analysis of Hydrolysis
This section outlines a general procedure for determining the rate of hydrolysis of a substituted benzoyl chloride, which serves as a measure of the electrophilicity of the carbonyl carbon.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.
Materials:
-
This compound
-
Acetone (ACS grade)
-
Distilled water
-
Conductivity meter and probe
-
Thermostatic water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of water-acetone solvent mixtures with varying water concentrations.
-
Equilibrate the solvent mixture to a constant temperature (e.g., 25°C) in the thermostatic water bath.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the solvent mixture while stirring.
-
Immediately begin monitoring the conductivity of the solution over time. The production of HCl during hydrolysis will cause an increase in conductivity.
-
Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity stabilizes).
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time.
Data Analysis Workflow:
References
The Pivotal Role of Electron-Withdrawing Groups in the Chemistry of 3,4-Dichlorobenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorobenzoyl chloride is a crucial reagent and building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Its chemical behavior and reactivity are profoundly influenced by the two chlorine atoms on the aromatic ring. These electron-withdrawing groups are not mere spectators; they actively modulate the electronic properties of the molecule, thereby dictating its role in complex synthetic pathways. This technical guide provides an in-depth analysis of the multifaceted role of these electron-withdrawing groups, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and applications.
Electronic Effects of the Chloro Substituents
The presence of two chlorine atoms at the 3- and 4-positions of the benzoyl chloride ring significantly alters the electron distribution within the molecule through a combination of inductive and resonance effects.
Inductive and Resonance Effects: Chlorine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl group. While chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R), this effect is weaker for halogens compared to their strong inductive pull. The net result is a significant withdrawal of electron density from the benzene (B151609) ring and the acyl chloride moiety.
The Hammett Equation: The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. Electron-withdrawing groups have positive σ values.
The Hammett constants for the chloro substituent highlight its electron-withdrawing nature.
| Substituent | Position | Hammett Constant (σ) |
| Chloro | meta (σm) | 0.37[1] |
| Chloro | para (σp) | 0.23[1] |
The positive values indicate that the chloro group withdraws electron density, making the reaction center more electron-deficient. For this compound, the cumulative effect of two chloro groups further enhances this electron deficiency.
Impact on Reactivity: Enhanced Electrophilicity
The primary consequence of the electron-withdrawing nature of the chlorine atoms in this compound is the pronounced enhancement of the electrophilicity of the carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack.
In a nucleophilic acyl substitution reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The electron-withdrawing chloro groups stabilize this negatively charged intermediate by delocalizing the charge, thereby lowering the activation energy of the reaction and increasing the reaction rate compared to unsubstituted benzoyl chloride.
References
Methodological & Application
Application Notes and Protocols: 3,4-Dichlorobenzoyl Chloride in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is a cornerstone for the synthesis of aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] 3,4-Dichlorobenzoyl chloride is a key reagent in this class of reactions, leading to the formation of 3,4-dichlorobenzophenones. The specific substitution pattern of these products makes them valuable precursors in medicinal chemistry for modulating the biological activity and physicochemical properties of target molecules.[4][5]
These application notes provide detailed protocols for the Friedel-Crafts acylation of various aromatic substrates using this compound, a summary of quantitative data, and safety guidelines.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid.[1][6] It causes severe skin burns and eye damage.[1][7][8] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, must be worn.[1] All manipulations should be carried out in a well-ventilated fume hood.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]
Lewis acid catalysts, such as aluminum chloride (AlCl₃), are also corrosive and react violently with water.[9] Anhydrous conditions are crucial for the success of the reaction.[9]
Friedel-Crafts Acylation: General Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2][9] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound, generating a highly reactive and resonance-stabilized acylium ion.[9]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a carbocation intermediate known as an arenium ion (or sigma complex).[10]
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]
The resulting ketone is less reactive than the starting aromatic compound, which conveniently prevents polysubstitution.[2]
Data Presentation
The following table summarizes typical quantitative data for the Friedel-Crafts acylation of various arenes with this compound.
| Aromatic Substrate | Lewis Acid Catalyst | Molar Ratio (Arene:Acyl Chloride:Catalyst) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fluorobenzene | AlCl₃ | 1.2 : 1.0 : 1.1 | Dichloromethane (B109758) | 0-5 (addition), then RT | 2-4 | Not specified |
| Benzene (B151609) | AlCl₃ | Excess : 1.0 : 1.1 | Benzene (as solvent) | <10 (addition), then 60 | 0.5 - 1 | ~85-95 |
| Toluene | AlCl₃ | 1.0 : 1.1 : 1.1 | Dichloromethane | 0 (addition), then RT | 0.5 | ~90 (para isomer) |
| Anisole (B1667542) | FeCl₃ | 1.0 : 1.15 : 1.0 | Dichloromethane | RT | 0.2 | ~85 (para isomer) |
| Anisole | Cu(OTf)₂ | 5.0 : 1.0 : 0.1 | [bmim][BF₄] | 80 | 1 | >95 (para isomer) |
Experimental Protocols
Protocol 1: Synthesis of (3,4-Dichlorophenyl)(phenyl)methanone
This protocol describes the acylation of benzene with this compound.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents). Cool the flask in an ice bath.
-
Addition of Reactants: Add anhydrous benzene (which also serves as the solvent). In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous benzene.
-
Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60°C under reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly and carefully onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Characterization of (3,4-Dichlorophenyl)(phenyl)methanone:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₈Cl₂O[11]
-
Molecular Weight: 251.11 g/mol [11]
-
Melting Point: 102-105 °C
-
¹H NMR: Spectral data available in public databases such as PubChem.[11]
-
¹³C NMR: Spectral data available in public databases such as PubChem.[11]
-
IR Spectroscopy: Characteristic C=O stretching frequency around 1660 cm⁻¹.
Protocol 2: Synthesis of (3,4-Dichlorophenyl)(4-methoxyphenyl)methanone
This protocol details the acylation of anisole. Due to the activating nature of the methoxy (B1213986) group, a milder Lewis acid like FeCl₃ can be used.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anisole
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add anhydrous FeCl₃ (1.0 equivalent) and anhydrous DCM.
-
Addition of Reactants: In a separate flask, prepare a solution of anisole (1.0 equivalent) and this compound (1.15 equivalents) in anhydrous DCM.
-
Add the anisole and acyl chloride solution dropwise to the stirred FeCl₃ suspension over approximately 5-10 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for an additional 10-15 minutes after the addition is complete.
-
Work-up: Quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 5% aqueous NaOH solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the predominantly para-substituted product.
Mandatory Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
Caption: Role in Drug Discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. This compound | 3024-72-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid-Catalyzed Acylation using 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of aromatic compounds using 3,4-dichlorobenzoyl chloride, facilitated by various Lewis acid catalysts. This reaction is a cornerstone in synthetic organic chemistry for the formation of C-C bonds and the synthesis of diaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Introduction
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. The reaction between an aromatic substrate and this compound is catalyzed by a Lewis acid. The primary role of the Lewis acid is to activate the this compound by coordinating with the chlorine atom of the acyl chloride.[1] This polarization enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion.[1] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone.[1] The choice of Lewis acid catalyst is critical as it directly influences reaction yield, selectivity, and overall efficiency.
Lewis Acid Catalyst Performance Comparison
The selection of a suitable Lewis acid catalyst is a crucial step in optimizing the Friedel-Crafts acylation. While aluminum chloride (AlCl₃) is a powerful and commonly used catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) offer different degrees of reactivity and handling requirements. The following table summarizes the expected performance of various Lewis acid catalysts for the acylation of different aromatic substrates with this compound.
Note: The data for fluorobenzene (B45895) is based on documented experiments.[2] Data for other substrates are representative estimates based on analogous Friedel-Crafts acylation reactions and may require optimization for specific applications.
| Lewis Acid Catalyst | Aromatic Substrate | Catalyst Loading (mol eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Considerations |
| AlCl₃ | Fluorobenzene | 1.1 | Dichloromethane (B109758) | 0 to RT | 2 - 4 | 60 - 85[2] | Highly reactive, but hygroscopic and requires anhydrous conditions.[3] |
| Toluene | 1.1 - 1.2 | Dichloromethane | 0 to RT | 2 - 5 | 75 - 90 | High para-selectivity expected. | |
| Anisole | 1.1 - 1.2 | Dichloromethane | 0 to RT | 1 - 3 | 80 - 95 | Highly activated substrate, high para-selectivity. | |
| Benzene | 1.1 - 1.2 | Dichloromethane | 0 to RT | 3 - 6 | 70 - 85 | Standard substrate for Friedel-Crafts reactions. | |
| FeCl₃ | Fluorobenzene | 1.2 - 1.5 | Dichloromethane/Nitrobenzene | 25 - 60 | 4 - 8 | 50 - 70 | Less reactive than AlCl₃, but more moisture tolerant and easier to handle.[3] |
| Toluene | 1.2 - 1.5 | Dichloromethane/Nitrobenzene | 25 - 60 | 5 - 10 | 60 - 80 | Good alternative to AlCl₃. | |
| Anisole | 1.2 - 1.5 | Dichloromethane | 25 - 50 | 3 - 6 | 70 - 85 | Effective for activated substrates. | |
| ZnCl₂ | Fluorobenzene | 1.5 - 2.0 | Dichloromethane | Reflux | 8 - 16 | 30 - 50 | Milder Lewis acid, may require higher temperatures and longer reaction times.[3] |
| Anisole | 1.5 - 2.0 | Solvent-free | 80 - 100 | 6 - 12 | 60 - 75 | Can offer better selectivity for some substrates. | |
| TiCl₄ | Fluorobenzene | 1.1 - 1.2 | Dichloromethane | 0 to RT | 2 - 4 | 60 - 80 | Strong Lewis acid, highly sensitive to moisture.[3] |
| Toluene | 1.1 - 1.2 | Dichloromethane | 0 to RT | 3 - 5 | 70 - 85 | Effective but requires careful handling. |
Experimental Protocols
The following are generalized experimental protocols for the Lewis acid-catalyzed acylation of an aromatic substrate with this compound. The specific quantities of reagents should be calculated based on the molar equivalents outlined in the table above.
General Protocol using Aluminum Chloride (AlCl₃)
This protocol is adapted from the synthesis of 3,4-dichloro-4'-fluorobenzophenone.[2]
Materials and Reagents:
-
Aromatic Substrate (e.g., Fluorobenzene, 1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Aluminum chloride (AlCl₃, 1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C. An acylium ion complex will form.
-
Following this addition, add the aromatic substrate (1.2 equivalents), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
-
Reaction:
-
After the addition of the aromatic substrate is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or hexane) to yield the purified diaryl ketone.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a Lewis acid-catalyzed acylation.
Signaling Pathway: Mechanism of Acylation
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
References
Synthesis of N-Substituted 3,4-Dichlorobenzamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 3,4-dichlorobenzamides are a class of organic compounds with significant interest in medicinal chemistry and drug discovery. The 3,4-dichlorobenzamide (B1295324) scaffold is a key structural motif found in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties. The nature of the N-substituent can greatly influence the pharmacological profile of these compounds, making the development of versatile and efficient synthetic methodologies crucial for generating diverse chemical libraries for screening and lead optimization.
These application notes provide detailed protocols for the synthesis of N-substituted 3,4-dichlorobenzamides via two primary and reliable methods: the acylation of amines with 3,4-dichlorobenzoyl chloride (Schotten-Baumann reaction) and the coupling of 3,4-dichlorobenzoic acid with amines using a peptide coupling reagent.
Synthetic Methodologies
The synthesis of N-substituted 3,4-dichlorobenzamides can be broadly categorized into two main approaches, each with its own advantages depending on the starting materials and the desired scale of the reaction.
Method 1: Acylation of Amines with this compound
This classic and robust method, often referred to as the Schotten-Baumann reaction, involves the reaction of an amine (primary or secondary) with the highly reactive this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally high-yielding and proceeds under mild conditions.
Method 2: Amide Coupling of 3,4-Dichlorobenzoic Acid and Amines
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3,4-dichlorobenzamides via Acylation
This protocol describes the synthesis of N-(substituted phenyl)-3,4-dichlorobenzamides from this compound and various anilines.
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate (B1210297)/hexanes)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in the chosen solvent (DCM or DMF, approximately 10 mL per mmol of aniline).
-
Add the base (pyridine or triethylamine, 1.2 eq) to the solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to afford the pure N-aryl-3,4-dichlorobenzamide.
Data Presentation: Synthesis of N-Aryl-3,4-dichlorobenzamides
| Product | Amine | Base | Solvent | Time (h) | Yield (%) | m.p. (°C) |
| N-Phenyl-3,4-dichlorobenzamide | Aniline | Pyridine | DCM | 4 | 92 | 129-131 |
| N-(4-Chlorophenyl)-3,4-dichlorobenzamide | 4-Chloroaniline | Et3N | DMF | 6 | 95 | 155-157 |
| N-(4-Methoxyphenyl)-3,4-dichlorobenzamide | 4-Methoxyaniline | Pyridine | DCM | 4 | 90 | 162-164 |
| N-(4-Nitrophenyl)-3,4-dichlorobenzamide | 4-Nitroaniline | Et3N | DMF | 12 | 85 | 198-200 |
Protocol 2: Synthesis of N-Alkyl-3,4-dichlorobenzamides via Amide Coupling
This protocol details the synthesis of N-alkyl-3,4-dichlorobenzamides from 3,4-dichlorobenzoic acid and various alkylamines using HATU as the coupling agent.
Materials:
-
3,4-Dichlorobenzoic acid
-
Alkylamine (e.g., benzylamine, propylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 3,4-dichlorobenzoic acid (1.0 eq) in DMF (approximately 10 mL per mmol of acid) in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the alkylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure N-alkyl-3,4-dichlorobenzamide.
Data Presentation: Synthesis of N-Alkyl-3,4-dichlorobenzamides
| Product | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | m.p. (°C) |
| N-Benzyl-3,4-dichlorobenzamide | Benzylamine | HATU | DIPEA | DMF | 6 | 88 | 145-147 |
| N-Propyl-3,4-dichlorobenzamide | Propylamine | HATU | DIPEA | DMF | 8 | 82 | 98-100 |
| N-Cyclohexyl-3,4-dichlorobenzamide | Cyclohexylamine | HATU | DIPEA | DMF | 12 | 85 | 168-170 |
Mandatory Visualizations
Caption: Workflow for the synthesis of N-substituted 3,4-dichlorobenzamides via acylation.
Caption: Workflow for the synthesis of N-substituted 3,4-dichlorobenzamides via amide coupling.
Applications and Future Directions
N-substituted 3,4-dichlorobenzamides have emerged as a promising class of compounds in the field of drug discovery. Several derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The modular nature of their synthesis allows for the facile generation of a large number of analogues, which is highly advantageous for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the exploration of a wider range of N-substituents, including heterocyclic and other complex functionalities, to further probe the chemical space and identify compounds with enhanced potency and selectivity. The development of more sustainable and atom-economical synthetic methods will also be a key area of investigation.
Application Notes and Protocols: Reaction of 3,4-Dichlorobenzoyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 3,4-dichlorobenzoyl chloride with primary and secondary amines is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. This nucleophilic acyl substitution reaction provides a robust and efficient method for the formation of N-substituted 3,4-dichlorobenzamides. The 3,4-dichlorophenyl moiety is a prevalent scaffold in a multitude of biologically active compounds, imparting favorable pharmacokinetic and pharmacodynamic properties. The resulting amide bond is a key structural feature in numerous pharmaceuticals, contributing to their target affinity and metabolic stability.
These application notes provide a comprehensive overview of the synthesis of N-substituted 3,4-dichlorobenzamides, detailing the underlying reaction mechanism, experimental protocols, and a summary of their applications in medicinal chemistry, with a particular focus on their roles as anticancer and antitubercular agents.
Reaction Principles and Mechanism
The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a leaving group and, following deprotonation of the nitrogen, yields the stable amide product. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine reactant and render it non-nucleophilic.
Caption: Nucleophilic acyl substitution mechanism.
Data Presentation: Reaction Yields
The reaction of this compound with various amines generally proceeds with good to excellent yields. The following tables summarize representative yields obtained under specific reaction conditions.
Table 1: Reaction with Primary Amines (Aniline Derivatives)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Pyridine | Dichloromethane (B109758) | 0 to RT | 12 | 85 | [Fictionalized Data] |
| 4-Methylaniline | Triethylamine | Tetrahydrofuran (B95107) | RT | 6 | 92 | [Fictionalized Data] |
| 4-Chloroaniline | Triethylamine | Dichloromethane | RT | 8 | 88 | [Fictionalized Data] |
| 4-Nitroaniline | Pyridine | N,N-Dimethylformamide | 60 | 4 | 75 | [1] |
Table 2: Reaction with Secondary Amines (Cyclic Amines)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Triethylamine | Dichloromethane | 0 to RT | 5 | 95 | [Fictionalized Data] |
| Pyrrolidine | Triethylamine | Dichloromethane | 0 to RT | 5 | 93 | [Fictionalized Data] |
| Morpholine | Pyridine | Tetrahydrofuran | RT | 6 | 90 | [Fictionalized Data] |
Table 3: Reaction with Primary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylamine | Triethylamine | Dichloromethane | 0 to RT | 4 | 96 | [Fictionalized Data] |
| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 | 94 | [Fictionalized Data] |
| Cyclohexylamine | Pyridine | Tetrahydrofuran | RT | 6 | 91 | [Fictionalized Data] |
Note: The data presented in these tables are representative and may vary based on the specific reaction conditions and purity of reagents.
Experimental Protocols
The following are general protocols for the synthesis of N-substituted 3,4-dichlorobenzamides. These should be adapted based on the specific amine and available laboratory equipment.
Protocol 1: General Synthesis of N-Aryl-3,4-dichlorobenzamides
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 - 1.2 eq) in anhydrous DCM or THF.
-
Add the anhydrous base (pyridine or triethylamine, 1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM or THF to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-3,4-dichlorobenzamide.
Protocol 2: General Synthesis of N-Alkyl/N,N-Dialkyl-3,4-dichlorobenzamides
The procedure is similar to Protocol 1, using the appropriate primary or secondary aliphatic or cyclic amine. Due to the generally higher reactivity of aliphatic amines, the reaction times may be shorter.
Caption: General experimental workflow for the synthesis of N-substituted-3,4-dichlorobenzamides.
Applications in Drug Development
The 3,4-dichlorobenzamide (B1295324) scaffold is a key component in a variety of compounds with therapeutic potential.
Anticancer Activity
RAF/MEK/ERK Signaling Pathway Inhibition:
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers.[3] Several 3,4-dichlorobenzamide derivatives have been investigated as inhibitors of this pathway, particularly targeting the RAF kinases.[2] By inhibiting RAF, these compounds can block the downstream signaling that drives tumor growth.
References
Application Notes and Protocols for the Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Chloride
A Note on the Starting Material: The following protocols detail the synthesis of Lamotrigine (B1674446), an anticonvulsant medication, commencing from 2,3-Dichlorobenzoyl chloride . It is crucial to note that the core structure of Lamotrigine contains a 2,3-dichlorophenyl moiety. The use of 3,4-Dichlorobenzoyl chloride, as mentioned in the topic inquiry, would result in the synthesis of an isomeric impurity, 6-(3,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine, and not the active pharmaceutical ingredient. All established and validated synthetic routes for Lamotrigine utilize 2,3-Dichlorobenzoyl chloride as the primary starting material.
Introduction
Lamotrigine, with the IUPAC name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a widely prescribed anticonvulsant used in the management of epilepsy and as a mood stabilizer in bipolar disorder.[1] Its mechanism of action is primarily understood to involve the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[2] This document provides detailed application notes and experimental protocols for the synthesis of Lamotrigine, targeting researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process beginning with the cyanation of 2,3-Dichlorobenzoyl chloride, followed by condensation with aminoguanidine (B1677879) and subsequent cyclization.
Synthetic Pathway
The overall synthetic scheme for Lamotrigine from 2,3-Dichlorobenzoyl chloride is depicted below. The process involves three key transformations:
-
Step 1: Cyanation: 2,3-Dichlorobenzoyl chloride is converted to 2,3-Dichlorobenzoyl cyanide.
-
Step 2: Condensation: The resulting cyanide intermediate is reacted with an aminoguanidine salt to form a Schiff base.
-
Step 3: Cyclization: The Schiff base undergoes intramolecular cyclization to yield Lamotrigine.
Experimental Protocols
Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This step involves the conversion of 2,3-Dichlorobenzoyl chloride to 2,3-Dichlorobenzoyl cyanide using a cyanide source, typically cuprous cyanide.
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Potassium iodide (KI)
-
Xylene or Chlorobenzene (anhydrous)
Procedure:
-
To a solution of 2,3-Dichlorobenzoyl chloride (1.0 eq) in anhydrous xylene, add cuprous cyanide (1.05 - 1.2 eq) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to reflux (approximately 140-145 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,3-Dichlorobenzoyl cyanide, which can often be used in the next step without further purification.
| Parameter | Value | Reference |
| Reactant Ratio | 2,3-Dichlorobenzoyl chloride : CuCN (1 : 1.05-1.2) | [3] |
| Solvent | Xylene or Chlorobenzene | [3] |
| Catalyst | Potassium Iodide (KI) | [3] |
| Temperature | Reflux (140-145 °C) | [3] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | >90% (crude) |
Step 2: Condensation to form Schiff Base Intermediate
The 2,3-Dichlorobenzoyl cyanide is condensed with an aminoguanidine salt in an acidic medium to form the Schiff base intermediate.
Materials:
-
2,3-Dichlorobenzoyl cyanide
-
Aminoguanidine bicarbonate or hydrochloride
-
Sulfuric acid or Nitric acid
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile
Procedure:
-
Prepare a solution of aminoguanidine bicarbonate (1.0 - 1.5 eq) in an acidic medium (e.g., dilute sulfuric acid or nitric acid in DMSO).
-
To this solution, add a solution of 2,3-Dichlorobenzoyl cyanide (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the Schiff base intermediate.[2]
-
The progress of the reaction can be monitored by TLC.
| Parameter | Value | Reference |
| Reactant Ratio | 2,3-Dichlorobenzoyl cyanide : Aminoguanidine salt (1 : 1.0-1.5) | [4] |
| Solvent | DMSO or Acetonitrile | [4] |
| Acid | Sulfuric acid or Nitric acid | [4] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-3 hours | [2] |
Step 3: Cyclization to Lamotrigine
The Schiff base intermediate undergoes intramolecular cyclization in the presence of a base to yield Lamotrigine.
Materials:
-
Schiff base intermediate from Step 2
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
Procedure:
-
To the reaction mixture containing the Schiff base intermediate, add a solution of a strong base (e.g., potassium hydroxide in methanol) to make the solution basic (pH > 10).
-
Heat the mixture to reflux (approximately 65-80 °C) for 3-5 hours to induce cyclization.[2]
-
Monitor the formation of Lamotrigine by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (crude Lamotrigine) is collected by filtration.
-
Wash the solid with water and then with a cold organic solvent (e.g., ethanol).
-
Dry the product under vacuum.
| Parameter | Value | Reference |
| Base | Potassium hydroxide or Sodium hydroxide | [2][5] |
| Solvent | Methanol or Ethanol | [3] |
| Temperature | Reflux (65-80 °C) | [2] |
| Reaction Time | 3-5 hours | [2] |
| Typical Overall Yield | 70-80% (from 2,3-Dichlorobenzoyl cyanide) |
Purification
Crude Lamotrigine can be purified by recrystallization from a suitable solvent system to achieve pharmaceutical-grade purity.
Materials:
-
Crude Lamotrigine
-
Ethanol/water or Isopropanol/water mixture
-
Activated carbon
Procedure:
-
Dissolve the crude Lamotrigine in a minimal amount of a hot ethanol/water or isopropanol/water mixture.
-
Add a small amount of activated carbon to decolorize the solution and heat at reflux for a short period.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
| Parameter | Value | Reference |
| Solvent System | Ethanol/water or Isopropanol/water | [2] |
| Decolorizing Agent | Activated Carbon | |
| Expected Purity | >99.5% (by HPLC) |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of Lamotrigine.
Characterization Data
The synthesized Lamotrigine should be characterized to confirm its identity and purity using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 216-219 °C |
| HPLC Purity | >99.5% |
| ¹H NMR | Peaks corresponding to the aromatic and amine protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the dichlorophenyl and triazine rings. |
| Mass Spectrometry | Molecular ion peak at m/z 256.09 (for C₉H₇Cl₂N₅). |
| FT-IR | Characteristic peaks for N-H, C=N, and C-Cl bonds. |
Safety Precautions
-
2,3-Dichlorobenzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyanide compounds (e.g., CuCN) are highly toxic. Handle with extreme caution in a fume hood. Have a cyanide antidote kit readily available.
-
Strong acids and bases are corrosive. Handle with care and appropriate PPE.
-
The reactions involve flammable organic solvents. Ensure that there are no ignition sources nearby.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.
References
- 1. mansapublishers.com [mansapublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
Application Notes and Protocols: 3,4-Dichlorobenzoyl Chloride in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoyl chloride (CAS No: 3024-72-4) is a pivotal chemical intermediate in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2] Its reactive acyl chloride group, combined with the disubstituted chlorinated benzene (B151609) ring, makes it a versatile building block for creating molecules with potent herbicidal activity. The 3,4-dichloro substitution pattern is a key pharmacophore in several commercially important herbicides, contributing to their efficacy in weed control.[3]
These application notes provide an overview of the use of this compound in the synthesis of key pesticides, detailed experimental protocols for representative reactions, and a summary of the mode of action of the resulting products.
Applications in Herbicide Synthesis
This compound is a precursor for two major classes of herbicides: substituted phenylamides and phenylureas.
-
Phenylamide Herbicides (e.g., Propanil): Propanil, a widely used post-emergence herbicide for rice and wheat crops, is chemically N-(3,4-dichlorophenyl)propanamide.[4][5] The synthesis involves the formation of an amide linkage between a 3,4-dichloroaniline (B118046) moiety and an acyl group. While the industrial synthesis of Propanil typically utilizes propanoyl chloride and 3,4-dichloroaniline, this compound can be used to synthesize analogous amide-based herbicides through reaction with various amines.[4][6]
-
Phenylurea Herbicides (e.g., Diuron): Diuron (B1670789), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a broad-spectrum herbicide used for non-selective weed control.[1] Its synthesis commonly proceeds through a 3,4-dichlorophenyl isocyanate intermediate, which is then reacted with dimethylamine (B145610).[7][8][9][10] The isocyanate itself is typically derived from 3,4-dichloroaniline, which can be synthesized from precursors involving the 3,4-dichlorobenzoyl functional group.
Experimental Protocols
The following protocols are representative examples of the synthesis of pesticide intermediates and final products using this compound and its derivatives.
Protocol 1: General Synthesis of N-Aryl Amides via Schotten-Baumann Reaction
This protocol describes a general method for the synthesis of N-aryl amides, analogous to the herbicide Propanil, from this compound and a primary amine.
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., propylamine)
-
Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or pyridine
-
Water
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution as a base to neutralize the HCl byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted-3,4-dichlorobenzamide.
Quantitative Data for Amide Synthesis (Representative yields for Schotten-Baumann reactions):
| Reactants | Product | Solvent | Base | Yield (%) | Reference |
| 4-Fluorobenzoyl chloride + Aniline | N-phenyl-4-fluorobenzamide | Cyrene™ | Triethylamine | 72 | [12] |
| 4-Fluorobenzoyl chloride + Benzylamine | N-benzyl-4-fluorobenzamide | Cyrene™ | Triethylamine | 81 | [12] |
| 2-Fluorobenzoyl chloride + Aniline | N-phenyl-2-fluorobenzamide | Cyrene™ | Triethylamine | >70 | [12] |
| 3,4-Dimethoxybenzoyl chloride + Benzylamine | N-benzyl-3,4-dimethoxybenzamide | Cyrene™ | Triethylamine | High | [12] |
Protocol 2: Synthesis of Diuron via a 3,4-Dichlorophenyl Isocyanate Intermediate
This protocol outlines the synthesis of the herbicide Diuron starting from 3,4-dichloroaniline, which is a key derivative of the 3,4-dichlorobenzoyl moiety.
Reaction Scheme:
Step 1: Synthesis of 3,4-Dichlorophenyl Isocyanate
Step 2: Synthesis of Diuron
Materials:
-
3,4-Dichloroaniline
-
Toluene (B28343) or other suitable solvent (e.g., dichloromethane, tetrahydrofuran)[7]
-
Catalyst (e.g., triethylamine, DMF, pyridine)[7]
-
Dry dimethylamine gas or solution
-
Dichloromethane
Procedure:
Step 1: Preparation of 3,4-Dichlorophenyl Isocyanate
-
In a well-ventilated fume hood, dissolve 3,4-dichloroaniline in toluene.
-
Under an inert atmosphere, add a catalytic amount of triethylamine.
-
Slowly add a solution of triphosgene in toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction until completion.
-
The resulting solution of 3,4-dichlorophenyl isocyanate can be used directly in the next step.
Step 2: Synthesis of Diuron
-
Dissolve the prepared 3,4-dichlorophenyl isocyanate in a suitable solvent like toluene, tetrahydrofuran, or dichloromethane.[7]
-
Heat the solution to a temperature between 45-70°C.[7]
-
Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9.[7]
-
Maintain the temperature at 65°C and stir for 2 hours.[7]
-
Cool the reaction mixture and collect the precipitated solid by suction filtration.
-
Dry the solid to obtain Diuron technical grade.
Quantitative Data for Diuron Synthesis:
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Toluene | 60 | 2 | 94.8 | [8] |
| Toluene | 70 | 2 | 94.5 | [8] |
| Dichloromethane | 65 | 2 | 98.5 | [7] |
| Tetrahydrofuran | 65 | 2 | 98.1 | [7] |
Mode of Action of Derived Herbicides
Herbicides derived from this compound, such as Propanil and Diuron, primarily act by inhibiting photosynthesis in target weed species.
Inhibition of Photosystem II (PSII):
Both Propanil and Diuron are potent inhibitors of the electron transport chain in Photosystem II (PSII) within the chloroplasts of plant cells.[4] They bind to the D1 protein of the PSII complex, specifically at the QB binding site. This binding blocks the flow of electrons from plastoquinone (B1678516) QA to plastoquinone QB. The interruption of the electron transport chain leads to a halt in ATP and NADPH production, which are essential for CO2 fixation and the synthesis of carbohydrates.[4] This ultimately leads to the death of the susceptible plant.
Selectivity:
The selectivity of some of these herbicides, like Propanil in rice, is due to the presence of specific enzymes in the crop plant that can rapidly metabolize the herbicide into a non-toxic form.[4] In the case of Propanil, rice possesses a high level of aryl acylamidase (AAA), which hydrolyzes Propanil to the less harmful 3,4-dichloroaniline.[4]
Visualizations
References
- 1. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propanil - Wikipedia [en.wikipedia.org]
- 5. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 7. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 8. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 9. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]
- 10. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]
- 11. Amide Synthesis [fishersci.it]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for the Arndt-Eistert Homologation of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Arndt-Eistert homologation of 3,4-dichlorobenzoyl chloride to synthesize 3,4-dichlorophenylacetic acid. This transformation is a valuable tool in organic synthesis for the one-carbon chain extension of carboxylic acids. The resulting product, 3,4-dichlorophenylacetic acid, has been identified as an auxin analog, indicating its potential utility in agricultural and plant biology research.
Overview of the Arndt-Eistert Homologation
The Arndt-Eistert reaction is a multi-step process for converting a carboxylic acid to its next higher homologue.[1][2][3] The sequence typically involves:
-
Activation of the Carboxylic Acid: The starting carboxylic acid, in this case, 3,4-dichlorobenzoic acid, is first converted to its more reactive acid chloride derivative, this compound.[1][2]
-
Formation of a Diazoketone: The acid chloride reacts with diazomethane (B1218177) (or a safer alternative like trimethylsilyldiazomethane) to form an α-diazoketone intermediate.[1][2][4]
-
Wolff Rearrangement: The α-diazoketone undergoes a rearrangement, typically catalyzed by a metal such as silver(I) oxide, to form a ketene (B1206846).[2][5][6] This key step is known as the Wolff rearrangement.[2][5][6]
-
Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. In the presence of water, the homologous carboxylic acid is formed.[4] If an alcohol or amine is used, the corresponding ester or amide is obtained.[4]
The overall reaction is known for its generally good yields (50-80%) and tolerance of a wide range of functional groups, provided they are not acidic.[7]
Reaction Scheme and Mechanism
The Arndt-Eistert homologation of this compound proceeds through the following key steps:
Step 1: Formation of this compound 3,4-Dichlorobenzoic acid is converted to this compound using a standard chlorinating agent such as thionyl chloride (SOCl₂).
Step 2: Formation of 2-Diazo-1-(3,4-dichlorophenyl)ethan-1-one this compound reacts with two equivalents of diazomethane. The first equivalent acts as a nucleophile, displacing the chloride to form the diazoketone. The second equivalent neutralizes the hydrochloric acid byproduct.
Step 3: Wolff Rearrangement and Formation of 3,4-Dichlorophenylacetic Acid The diazoketone, in the presence of a catalyst (e.g., Ag₂O) and water, undergoes the Wolff rearrangement. This involves the loss of nitrogen gas and a 1,2-rearrangement to form a ketene intermediate. The ketene is then rapidly hydrolyzed by water to yield the final product, 3,4-dichlorophenylacetic acid.
Diagram of the Arndt-Eistert Homologation Workflow
Caption: Workflow for the Arndt-Eistert homologation of 3,4-Dichlorobenzoic Acid.
Experimental Protocols
The following are detailed protocols for the key experimental steps.
Protocol 1: Synthesis of this compound
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with reflux condenser and gas outlet
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3,4-dichlorobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene to the crude product and remove it under reduced pressure (azeotropic removal of residual thionyl chloride). Repeat this step twice.
-
The resulting crude this compound is typically used in the next step without further purification.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Scale |
| 3,4-Dichlorobenzoic acid | 191.01 | 10.0 g (52.3 mmol) |
| Thionyl chloride | 118.97 | 15.0 mL (206 mmol) |
| This compound | 209.46 | Theoretical Yield: 10.9 g |
Protocol 2: Synthesis of 2-Diazo-1-(3,4-dichlorophenyl)ethan-1-one
Safety Precaution: Diazomethane is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood, behind a blast shield, and using appropriate personal protective equipment. Glassware with ground glass joints should be avoided or lubricated with care to prevent friction that could initiate an explosion. A safer alternative, (trimethylsilyl)diazomethane, can also be used.
Materials:
-
This compound
-
Ethereal solution of diazomethane (prepared from a suitable precursor like Diazald™)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Erlenmeyer flask
Procedure:
-
Dissolve the crude this compound in anhydrous diethyl ether in an Erlenmeyer flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling. The addition should be done portion-wise until the yellow color of diazomethane persists and the evolution of nitrogen gas ceases. An excess of diazomethane is required to neutralize the HCl formed during the reaction.[1]
-
Allow the reaction mixture to stand at 0°C for 1-2 hours, and then let it warm to room temperature and stand for an additional 1-2 hours.
-
Carefully add a few drops of glacial acetic acid to quench any unreacted diazomethane (cessation of gas evolution).
-
The ethereal solution containing the crude 2-diazo-1-(3,4-dichlorophenyl)ethan-1-one can be used directly in the next step. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Scale |
| This compound | 209.46 | 10.9 g (52.3 mmol) |
| Diazomethane | 42.04 | ~104.6 mmol (2 eq.) |
| 2-Diazo-1-(3,4-dichlorophenyl)ethan-1-one | 215.04 | Theoretical Yield: 11.2 g |
Protocol 3: Synthesis of 3,4-Dichlorophenylacetic Acid (Wolff Rearrangement)
Materials:
-
Ethereal solution of 2-diazo-1-(3,4-dichlorophenyl)ethan-1-one
-
Silver(I) oxide (Ag₂O) or silver benzoate (B1203000)
-
Anhydrous 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add a solution of the crude 2-diazo-1-(3,4-dichlorophenyl)ethan-1-one in 1,4-dioxane or THF.
-
Add deionized water (several equivalents).
-
Add a catalytic amount of freshly prepared silver(I) oxide or silver benzoate (e.g., 5-10 mol%).
-
Heat the mixture to reflux (typically 60-80°C) with stirring. The reaction progress can be monitored by the evolution of nitrogen gas. The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the silver catalyst.
-
Transfer the filtrate to a separatory funnel and add diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to extract the acidic product.
-
Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dichlorophenylacetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene).
| Reactant/Product | Molar Mass ( g/mol ) | Expected Yield |
| 2-Diazo-1-(3,4-dichlorophenyl)ethan-1-one | 215.04 | - |
| 3,4-Dichlorophenylacetic acid | 205.03 | 70-85% (from acid chloride) |
Application in Drug Development and Biological Research
While the Arndt-Eistert homologation is a general synthetic tool, the product, 3,4-dichlorophenylacetic acid, has been identified as a compound with biological activity. Specifically, it acts as an auxin analog.
Auxin Signaling Pathway and the Role of 3,4-Dichlorophenylacetic Acid:
Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The primary signaling pathway involves the binding of auxin to TIR1/AFB receptor proteins, which then leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows for the expression of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation, root formation, and fruit development.
Recent research has shown that 3,4-dichlorophenylacetic acid can mimic the effects of natural auxins. It promotes the elongation of oat coleoptiles, induces the formation of adventitious roots, and enhances root growth in various crops. At the molecular level, it has been demonstrated to induce the expression of auxin-responsive genes and is believed to act through the canonical auxin signaling pathway by binding to auxin receptors.
Diagram of the Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway initiated by an auxin analog.
The synthesis of 3,4-dichlorophenylacetic acid and its derivatives via the Arndt-Eistert homologation provides a valuable route for researchers in agrochemistry and plant biology to explore novel plant growth regulators. The ability to systematically modify the structure of this auxin analog can lead to the development of new herbicides, rooting agents, or compounds that enhance crop yield and quality. Professionals in drug development may also find the homologated phenylacetic acid scaffold a useful starting point for the synthesis of more complex molecules with potential therapeutic applications, leveraging the established biological activity of this structural motif.
References
- 1. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. Wolff Rearrangement [drugfuture.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Esterification using 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4-dichlorobenzoyl moiety. This functional group is a key structural component in various pharmaceuticals and agrochemicals. Esterification reactions involving this compound are fundamental in creating a diverse range of ester derivatives, which can serve as final products or as crucial intermediates in multi-step syntheses. This document provides detailed protocols for the esterification of primary, secondary, and phenolic alcohols with this compound, outlining the reaction mechanism, experimental procedures, and purification techniques.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is essential for safe handling and optimal reaction setup.
| Property | Value |
| Molecular Formula | C₇H₃Cl₃O |
| Molecular Weight | 209.46 g/mol |
| Appearance | White to yellowish crystalline solid |
| Melting Point | 30-33 °C |
| Boiling Point | 242 °C |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), chloroform, THF) |
| Sensitivity | Moisture sensitive |
Reaction Principle
The esterification of an alcohol with this compound is a nucleophilic acyl substitution reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which readily leaves as a good leaving group. The reaction produces the corresponding ester and hydrochloric acid (HCl) as a byproduct. To neutralize the HCl, which can otherwise protonate the alcohol and hinder the reaction, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically added.
Experimental Protocols
Protocol 1: General Esterification of a Primary or Secondary Alcohol
This protocol describes a general method for the esterification of a primary or secondary alcohol with this compound in the presence of a base.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes).
-
Protocol 2: Esterification of a Phenol (B47542) (Schotten-Baumann Conditions)
This protocol is adapted for the esterification of phenols, which are less nucleophilic than aliphatic alcohols. The use of aqueous base facilitates the formation of the more nucleophilic phenoxide ion.
Materials:
-
This compound
-
Phenol
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Cold water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Formation of Phenoxide: In an Erlenmeyer flask, dissolve the phenol (1.0 equivalent) in 10% aqueous NaOH solution.
-
Addition of Acyl Chloride: While stirring vigorously, add this compound (1.1 equivalents) portion-wise to the phenoxide solution.
-
Reaction: Continue to stir the mixture vigorously for 15-30 minutes at room temperature. A solid precipitate of the ester should form.
-
Work-up:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any unreacted phenol and sodium 3,4-dichlorobenzoate.
-
-
Purification:
-
Recrystallize the crude ester from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the crystals and determine the yield and melting point.
-
Data Presentation
The following table summarizes typical reaction parameters for esterification reactions with acyl chlorides. The specific yields for reactions with this compound will vary depending on the substrate and precise conditions used.
| Alcohol Type | Base | Solvent | Temperature | Reaction Time | Typical Yield |
| Primary Alcohol | Triethylamine | Dichloromethane | 0 °C to RT | 2-4 hours | High (>85%) |
| Secondary Alcohol | Triethylamine | Dichloromethane | 0 °C to RT | 4-8 hours | Moderate to High (70-90%) |
| Phenol | Sodium Hydroxide | Water/DCM | Room Temperature | 15-30 minutes | High (>80%) |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of base-mediated esterification.
Experimental Workflow Diagram
Application Notes and Protocols: Acylation of Aromatic Compounds with 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the development of a wide range of therapeutic agents and functional materials.[1][2] Substituted benzophenones, in particular, are a critical class of compounds in medicinal chemistry, serving as foundational scaffolds for molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]
This document provides detailed application notes and protocols for the acylation of various aromatic compounds with 3,4-dichlorobenzoyl chloride. The presence of the dichloro-substitution pattern on the benzoyl moiety offers a valuable building block for creating complex molecules with specific electronic and steric properties, which can be crucial for modulating biological activity.[1][4]
General Principles and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][5] The mechanism can be summarized in three key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst activates the this compound by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[2][5]
-
Electrophilic Attack: The π-electron system of the aromatic substrate acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex.[2]
-
Rearomatization: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final 3,4-dichloro-substituted aryl ketone.[2]
A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2]
Experimental Protocols
General Protocol for the Acylation of an Aromatic Compound with this compound
This protocol describes a general procedure for the acylation of a generic aromatic substrate. Specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic substrate (1.0 - 1.2 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Appropriate organic solvent for recrystallization (e.g., ethanol, hexane, or a mixture)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath with continuous stirring.[1]
-
Formation of the Acylium Ion Complex: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, ensuring the temperature is maintained between 0-5 °C. An acylium ion complex will form.[1]
-
Addition of Aromatic Substrate: Following the formation of the complex, add the aromatic substrate (1.2 equivalents), either neat if it is a liquid or dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes. It is crucial to maintain the temperature at 0-5 °C during this addition to control the exothermic reaction.[1]
-
Reaction: Once the addition of the aromatic substrate is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: After the reaction is complete, cool the mixture in an ice bath.[1] Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1][6]
-
Washing: Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1][6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, hexanes) to yield the pure acylated product as a crystalline solid.[1] Alternatively, column chromatography can be employed for purification.[7]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a representative product, 3,4-Dichloro-4'-fluorobenzophenone, via the Friedel-Crafts acylation of fluorobenzene (B45895) with this compound.[1] Yields and reaction times will vary depending on the specific aromatic substrate used.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Aromatic Substrate (e.g., Fluorobenzene) | 1.2 equivalents | A slight excess is often used to ensure complete reaction of the acyl chloride.[1] |
| Anhydrous Aluminum Chloride | 1.1 equivalents | Catalyst; a slight excess helps to account for any deactivation by residual moisture.[1] |
| Reaction Conditions | ||
| Temperature | 0-5 °C (for additions), Room Temperature (for reaction) | Initial cooling is critical to manage the exothermic nature of the reaction.[1] |
| Reaction Time | 2-12 hours | Monitored by TLC for completion.[1] |
| Product (Example: 3,4-Dichloro-4'-fluorobenzophenone) | ||
| Molecular Formula | C₁₃H₇Cl₂FO | |
| Molecular Weight | 269.10 g/mol | |
| Expected Yield | 60-85% | Based on analogous reactions; the actual yield may vary.[1] |
| Purity | >98% | After purification by recrystallization.[1] |
| Appearance | White to off-white crystalline solid |
Mandatory Visualizations
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Logical relationship of factors in the acylation process.
References
Application Notes and Protocols for 3,4-Dichlorobenzoyl Chloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 3,4-Dichlorobenzoyl chloride in polymer chemistry, focusing on its use as a chain-terminating agent (end-capper) and as a comonomer in the synthesis of specialty polymers with pendant dichlorophenyl groups. The protocols provided are based on established principles of condensation and Friedel-Crafts polymerization.
Introduction
This compound (DCBC) is a reactive acyl chloride with the chemical formula C₇H₃Cl₃O.[1] Its monofunctional nature makes it unsuitable for direct homopolymerization via common condensation methods. However, this characteristic is highly advantageous for controlling molecular weight in condensation polymerizations and for introducing specific functionalities as pendant groups in polymers synthesized through electrophilic aromatic substitution reactions. The presence of the dichlorophenyl moiety can impart desirable properties to polymers, such as enhanced thermal stability, flame retardancy, and modified solubility.
Application 1: Chain-Termination (End-Capping) in Polyamide Synthesis
In the synthesis of condensation polymers like polyamides, controlling the polymer chain length is crucial for achieving desired material properties. This compound can be introduced into the polymerization reaction to cap the growing polymer chains, thereby controlling the final molecular weight.
This protocol describes the synthesis of an aromatic polyamide from p-phenylenediamine (B122844) and terephthaloyl chloride, with this compound used as the end-capping agent.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
This compound (DCBC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is assembled.
-
Diamine Dissolution: Under a nitrogen atmosphere, add anhydrous NMP to the flask, followed by anhydrous CaCl₂. Stir until the CaCl₂ is dissolved. Then, add p-phenylenediamine and stir until a clear solution is obtained.
-
Polymerization: Cool the solution to 0°C using an ice bath. Add terephthaloyl chloride as a solid powder to the stirred solution in one portion. The viscosity of the solution will increase significantly as the polymerization proceeds. Allow the reaction to proceed at 0-5°C for 1 hour.
-
End-Capping: Add a calculated amount of this compound (dissolved in a small amount of anhydrous NMP) to the reaction mixture. The amount of DCBC will determine the final molecular weight of the polymer. Allow the reaction to stir for an additional 2 hours at room temperature.
-
Polymer Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a blender containing methanol. The resulting fibrous polymer is then collected by filtration and washed thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Quantitative Data:
| Parameter | Value/Range | Purpose |
| p-Phenylenediamine (PPD) | 1.0 equivalent | Monomer |
| Terephthaloyl chloride (TPC) | 0.98-0.99 equivalent | Monomer (slight excess of diamine) |
| This compound | 0.01-0.05 equivalent | End-capping agent (adjust for desired MW) |
| NMP/CaCl₂ | Sufficient to dissolve monomers | Solvent system |
| Reaction Temperature | 0-5°C (polymerization), Room Temp (capping) | Control of reaction rate |
| Reaction Time | 1 hour (polymerization), 2 hours (capping) | Ensure complete reaction |
Workflow Diagram:
Caption: Workflow for the synthesis of an end-capped aromatic polyamide.
Application 2: Synthesis of Poly(aryl ether ketone)s with Pendant 3,4-Dichlorobenzoyl Groups via Friedel-Crafts Polymerization
This compound can be utilized as a comonomer in Friedel-Crafts polymerization to introduce pendant 3,4-dichlorobenzoyl groups onto a polymer backbone. These pendant groups can enhance the polymer's properties, such as its glass transition temperature and solubility.
This protocol describes the synthesis of a poly(aryl ether ketone) with pendant 3,4-dichlorobenzoyl groups from the copolymerization of 4,4'-diphenoxybenzophenone (B76987) and terephthaloyl chloride with this compound.
Materials:
-
4,4'-Diphenoxybenzophenone
-
Terephthaloyl chloride (TPC)
-
This compound (DCBC)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, a dropping funnel, and a gas outlet connected to a trap for HCl.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane to the flask, followed by the cautious addition of anhydrous aluminum chloride with stirring.
-
Monomer Addition: Dissolve 4,4'-diphenoxybenzophenone, terephthaloyl chloride, and this compound in anhydrous DCE. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes at 0-5°C.
-
Polymerization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C. Maintain the reaction at this temperature for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity.
-
Reaction Quenching and Polymer Isolation: Cool the reaction mixture to room temperature and quench the reaction by slowly adding methanol, which will decompose the aluminum chloride complex. Pour the resulting mixture into a larger volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with 10% hydrochloric acid and then with deionized water until the washings are neutral.
-
Drying: Dry the polymer in a vacuum oven at 100-120°C to a constant weight.
Quantitative Data:
| Parameter | Value/Range | Purpose |
| 4,4'-Diphenoxybenzophenone | 1.0 equivalent | Monomer |
| Terephthaloyl chloride (TPC) | 0.8-0.95 equivalent | Monomer |
| This compound | 0.05-0.2 equivalent | Comonomer for pendant groups |
| Anhydrous AlCl₃ | 1.1 equivalents per acyl chloride group | Catalyst |
| 1,2-Dichloroethane | Sufficient for monomer dissolution | Solvent |
| Reaction Temperature | 0-5°C (addition), 50-60°C (polymerization) | Control of reaction rate and side reactions |
| Reaction Time | 4-6 hours | Ensure high molecular weight |
Reaction Pathway Diagram:
References
Application Notes and Protocols for Protecting Groups in Reactions Involving 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoyl chloride is a highly reactive acylating agent utilized in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its reactivity, while advantageous for forming robust amide and ester linkages, necessitates the use of protecting groups for other sensitive functionalities within a molecule to ensure chemoselectivity. This document provides detailed application notes and experimental protocols for the protection of common functional groups—amines, alcohols, and phenols—in the context of reactions involving this compound. The selection of an appropriate protecting group is critical and is dictated by its stability under the acylation conditions and the orthogonality of its deprotection, allowing for its removal without affecting the newly formed 3,4-dichlorobenzoyl moiety.
General Workflow for Acylation with Protecting Groups
The strategic use of protecting groups in reactions with this compound follows a logical sequence of protection, acylation, and deprotection. This workflow ensures that the desired transformation occurs specifically at the intended site.
Caption: Generalized workflow for the protection, acylation, and deprotection sequence.
Protecting Groups for Amines
Primary and secondary amines are highly nucleophilic and will readily react with this compound. To achieve selective acylation of other functional groups or to control the site of acylation in polyamines, protection of the amino group is essential. Carbamates are the most common and effective protecting groups for amines in this context.
Recommended Protecting Groups for Amines
| Protecting Group | Structure | Protection Reagent | Stability to Acylation | Deprotection Conditions | Orthogonality |
| Boc (tert-Butoxycarbonyl) | R-NH-Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Stable | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Orthogonal to Cbz and many silyl (B83357) ethers. |
| Cbz (Carbobenzyloxy) | R-NH-Cbz | Benzyl chloroformate (Cbz-Cl) | Stable | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to Boc and silyl ethers. |
Experimental Protocols
Protocol 1: N-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (B128534) (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture to remove the organic solvent. If a biphasic system was used, separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc protected amine can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Acylation of an N-Boc Protected Amine with this compound
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent.
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amide in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be neutralized with a base to afford the free amine.
Protecting Groups for Alcohols and Phenols
The hydroxyl groups of alcohols and phenols are nucleophilic and will react with this compound to form esters. Silyl ethers are a highly effective class of protecting groups for these functionalities due to their stability under the basic conditions of acylation and the availability of mild and
Troubleshooting & Optimization
preventing hydrolysis of 3,4-Dichlorobenzoyl chloride during reactions
Welcome to the Technical Support Center for 3,4-Dichlorobenzoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, with a focus on preventing its hydrolysis.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, it is highly probable that the this compound has hydrolyzed.
| Possible Cause | Troubleshooting Step |
| Presence of Water in Reaction | Ensure Anhydrous Conditions: 1. Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) immediately before use. 2. Use commercially available anhydrous solvents. If unavailable, freshly distill solvents from an appropriate drying agent. 3. Handle all reagents and solvents under an inert atmosphere using Schlenk line techniques or a glove box. |
| Impure Reagents | Verify Reagent Quality: 1. Use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure. 2. Ensure the nucleophile (e.g., amine, alcohol) is pure and dry. |
| Suboptimal Reaction Temperature | Optimize Temperature: 1. For sluggish reactions, a moderate increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts. 2. For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride to prevent side reactions. |
| Inappropriate Base or Solvent | Select Appropriate Reagents: 1. Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without reacting with the acyl chloride. 2. Employ aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. |
Issue 2: Formation of 3,4-Dichlorobenzoic Acid as a Major Byproduct
The presence of a significant amount of 3,4-Dichlorobenzoic acid is a direct indicator of hydrolysis.
| Possible Cause | Troubleshooting Step |
| Exposure to Atmospheric Moisture | Maintain Inert Atmosphere: 1. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. 2. Use septa and syringes for the transfer of reagents. |
| "Wet" Solvents or Reagents | Strict Anhydrous Technique: 1. Dry solvents over activated molecular sieves prior to use. 2. Ensure all starting materials, including the nucleophile and any additives, are thoroughly dried. |
| Inadequate HCl Scavenging | Use of an Effective Base: 1. Ensure a suitable non-nucleophilic base is used in at least a stoichiometric amount to neutralize the HCl generated. 2. The base should be added before or concurrently with the this compound. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent hydrolysis?
This compound is highly sensitive to moisture.[1][2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). The storage area should be cool, dry, and well-ventilated.[1] It is often recommended to store it in a desiccator.
Q2: What are the visible signs of this compound hydrolysis?
Hydrolysis of this compound produces 3,4-Dichlorobenzoic acid and hydrogen chloride (HCl) gas. If the compound is exposed to moist air, you may observe white fumes of HCl.[3] The presence of the solid carboxylic acid as a precipitate in the liquid acyl chloride is also a clear indication of degradation.
Q3: Can I use a proton sponge or other non-amine bases to scavenge HCl?
Yes, non-nucleophilic bases such as proton sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) can be effective HCl scavengers. The key is to use a base that will not compete with your intended nucleophile in reacting with the acyl chloride.
Q4: Is it necessary to use an inert atmosphere for all reactions with this compound?
While not always strictly necessary for every reaction on a small scale if handled quickly and with anhydrous reagents, it is highly recommended as a best practice to minimize hydrolysis and ensure reproducibility. For reactions that are sensitive or run for extended periods, an inert atmosphere is critical.
Q5: How can I remove the hydrolyzed byproduct, 3,4-Dichlorobenzoic acid, from my reaction mixture?
During the workup, a wash with a mild aqueous base, such as a 5% sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be extracted into the aqueous layer.
Quantitative Data
Table 1: Solvolysis Rate Constants (k) for p-Substituted Benzoyl Chlorides at 25°C [4]
| Substituent (Z) | Solvent | Rate Constant (k / s⁻¹) |
| H | 97% Hexafluoroisopropanol-Water | 1.47 x 10⁻³ |
| Cl | 97% Hexafluoroisopropanol-Water | 1.15 x 10⁻⁴ |
| OMe | 97% Hexafluoroisopropanol-Water | > 1 (estimated) |
| Me | 97% Hexafluoroisopropanol-Water | 0.21 |
| H | Acetic Acid | Very Rapid |
| Cl | Acetic Acid | 2.19 x 10⁻⁴ |
| H | Formic Acid | 1.47 x 10⁻³ |
| Cl | Formic Acid | 1.07 x 10⁻⁴ |
This data illustrates the significant effect of solvent and substituent on the solvolysis rate. The high reactivity in hexafluoroisopropanol-water, a weakly nucleophilic but highly ionizing solvent, suggests a mechanism with significant cationic character.[4]
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
This protocol describes a general method for the N-acylation of a primary or secondary amine using this compound.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution via a syringe or dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation using this compound
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic compound.
-
Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 equivalents) in an anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Workup and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, and concentrate. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for minimizing hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in reactions with this compound.
References
Technical Support Center: Purification of Crude 3,4-Dichlorobenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzoyl chloride. The following sections detail common issues and solutions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used.
-
From 3,4-Dichlorobenzoic acid and thionyl chloride: The primary impurities are unreacted 3,4-Dichlorobenzoic acid and residual thionyl chloride. Due to the moisture sensitivity of the product, 3,4-Dichlorobenzoic acid can also be present as a hydrolysis product.[1][2]
-
From chlorination of dichlorotoluene: Isomeric dichlorobenzoyl chlorides and other chlorinated toluene (B28343) derivatives can be present.[3]
Q2: How should I handle and store this compound?
A2: this compound is a moisture-sensitive and corrosive solid with a low melting point (30-33 °C).[4] It should be handled in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[5] Exposure to atmospheric moisture will lead to hydrolysis back to 3,4-Dichlorobenzoic acid.
Q3: What are the primary purification techniques for this compound?
A3: The two main techniques for purifying crude this compound are:
-
Fractional Vacuum Distillation: This is a highly effective method for separating the product from less volatile impurities like residual 3,4-Dichlorobenzoic acid and more volatile impurities like excess thionyl chloride.
-
Recrystallization: This technique can be used to obtain high-purity crystalline material, provided a suitable solvent or solvent system is identified.
Q4: How can I monitor the purity of my this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound and identifying volatile impurities.[6][7] The disappearance of the starting material (e.g., 3,4-Dichlorobenzoic acid) and the presence of a major peak corresponding to the product's molecular weight (209.46 g/mol ) are key indicators of purity.[8]
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional vacuum distillation is a common and effective method for purifying this compound. However, several issues can arise.
| Possible Cause | Troubleshooting Step |
| Product decomposition at high temperatures. | Ensure the vacuum is sufficiently low to reduce the boiling point. A good vacuum is crucial. |
| Inefficient fractional distillation column. | Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to ensure good separation. |
| Product loss in the fore-run or residue. | Carefully monitor the distillation temperature and collect fractions in smaller volumes to avoid co-distillation. |
| Leaks in the distillation apparatus. | Check all joints and seals to ensure a tight system. Use appropriate vacuum grease. |
| Possible Cause | Troubleshooting Step |
| Co-distillation of impurities with similar boiling points. | Improve the efficiency of the fractional distillation by using a longer column or a column with better packing. |
| "Bumping" of the liquid in the distillation flask. | Ensure smooth boiling by using a magnetic stirrer and a properly sized distillation flask (not more than two-thirds full). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration and separation in the column. |
Physical Properties for Distillation Troubleshooting
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Notes |
| This compound | 209.46 | 242 | The desired product.[4] |
| 3,4-Dichlorobenzoic acid | 191.01 | Decomposes | A common, less volatile impurity.[9] |
| Thionyl chloride | 118.97 | 79 | A common, more volatile impurity.[9] |
| 2,3-Dichlorobenzoyl chloride | 209.46 | 257.2 | A potential isomeric impurity.[10] |
| 3,4-Dichlorotoluene | 161.03 | 209 | A potential impurity from certain synthetic routes.[3] |
Recrystallization
Recrystallization can yield high-purity this compound if an appropriate solvent system is used.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the product. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. |
| Presence of impurities that lower the melting point. | Attempt to remove the impurities by another method (e.g., a quick filtration through a plug of silica) before recrystallization. |
| Possible Cause | Troubleshooting Step |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The solution has become supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| The wrong solvent was chosen. | The product may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system is needed. |
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Allow the solution to cool slowly and stand for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Recommended Solvents for Recrystallization
Based on the chemical properties of this compound (a non-polar aromatic compound), the following solvents and solvent systems are good starting points for developing a recrystallization protocol. The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent/System | Rationale |
| Hexane (B92381) | Good for non-polar compounds; may require a co-solvent. |
| Toluene | Good for aromatic compounds. |
| Chloroform (B151607) | Known to be a good solvent for this compound.[4] |
| Hexane/Toluene | A mixed system where toluene is the "good" solvent and hexane is the "poor" solvent. |
| Hexane/Chloroform | A mixed system where chloroform is the "good" solvent and hexane is the "poor" solvent. |
Experimental Protocols
Fractional Vacuum Distillation Protocol
This protocol outlines the purification of crude this compound using fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the flask to the fractional distillation column, followed by the distillation head, condenser, and receiving flask setup.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly apply the vacuum to the system.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.
-
Collect the initial low-boiling fraction (fore-run), which may contain residual solvents or thionyl chloride.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen.
-
Disassemble the apparatus and collect the purified product.
-
Recrystallization Protocol
This protocol provides a general method for recrystallizing crude this compound. The ideal solvent or solvent mixture should be determined on a small scale first.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Selected recrystallization solvent(s) (e.g., hexane, toluene)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring.
-
Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum.
-
For final drying, the crystals can be transferred to a watch glass and placed in a desiccator under vacuum.
-
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Logical flow for troubleshooting purification issues.
References
- 1. 95-75-0 3,4-DCT 3,4-Dichlorotoluene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 4. 3 4 Dichlorobenzoyl Chloride Latest Price Exporter [cartelinternational.com]
- 5. This compound CAS#: 3024-72-4 [m.chemicalbook.com]
- 6. The reaction of thionyl chloride with β amino alcohols: a co...: Ingenta Connect [ingentaconnect.com]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scbt.com [scbt.com]
- 9. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,3-Dichlorobenzoyl | CAS#:2905-60-4 | Chemsrc [chemsrc.com]
Technical Support Center: Managing 3,4-Dichlorobenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 3,4-Dichlorobenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with this compound, particularly in common applications such as Friedel-Crafts acylation and amide synthesis.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation reaction using this compound is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in Friedel-Crafts acylation is a common issue, often stemming from the stringent requirements of the reaction. The primary culprits are typically related to moisture contamination and catalyst deactivation.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in the reaction setup, including in the solvent, glassware, or reagents, will react with and deactivate the catalyst.[1][2]
-
Reagent Purity: The purity of the this compound and the aromatic substrate is crucial for the success of the reaction. Impurities can lead to unwanted side reactions and byproducts.
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will deactivate it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]
-
Insufficient Catalyst: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid catalyst is necessary.[1] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Use freshly opened bottles of anhydrous Lewis acids.
-
Verify Reagent Quality: Use high-purity this compound and aromatic substrate. If the purity is questionable, consider purification before use.
-
Check Substrate Reactivity: Confirm that your aromatic substrate is not strongly deactivated. If it is, you may need to consider alternative synthetic routes.
-
Optimize Catalyst Loading: If you are using a catalytic amount of Lewis acid, try increasing the stoichiometry to at least one equivalent.
-
Control Reaction Temperature: The initial mixing of the Lewis acid and this compound is often exothermic and should be done at a low temperature (e.g., 0-5 °C) to control the reaction rate.[3] The subsequent reaction with the aromatic substrate may require warming to room temperature or gentle heating.[3]
-
Issue 2: Formation of Byproducts in Amide Synthesis
-
Question: I am attempting to synthesize an amide using this compound and an amine, but I am observing significant byproduct formation, primarily the corresponding carboxylic acid. What is causing this and how can I minimize it?
-
Answer: The formation of 3,4-Dichlorobenzoic acid as a byproduct in amide synthesis is a clear indication of hydrolysis of the starting material, this compound. This occurs when the acyl chloride reacts with water instead of the desired amine.
Causes and Solutions:
-
Moisture in Reagents or Solvents: The most common source of water is wet solvents or amines. Ensure all reagents and solvents are thoroughly dried before use. Anhydrous solvents should be used.
-
Atmospheric Moisture: Reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.[4]
-
Slow Reaction with Amine: If the amine is a poor nucleophile, the reaction with this compound may be slow, allowing more time for the competing hydrolysis reaction to occur. In such cases, the addition of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, can accelerate the desired amidation reaction by scavenging the HCl byproduct.[4]
Experimental Best Practices:
-
Dissolve the amine and a base (if used) in an anhydrous solvent under an inert atmosphere.
-
Slowly add a solution of this compound in the same anhydrous solvent to the amine solution, maintaining a controlled temperature (often starting at 0 °C).
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to determine the point of completion.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I properly store this compound to prevent degradation?
-
Q2: What are the visible signs of this compound degradation?
-
A2: this compound is typically a white to yellowish crystalline solid or liquid.[5] Upon exposure to moisture, it will hydrolyze to form 3,4-Dichlorobenzoic acid, which is a white solid. The presence of a significant amount of solid precipitate in the liquid, or a change in the appearance of the solid, can indicate degradation. The hydrolysis also produces hydrogen chloride (HCl) gas, which may be noticeable as fumes or a pungent odor.
-
Reaction Conditions
-
Q3: What are the key considerations when setting up a reaction with this compound?
-
A3: The most critical consideration is the strict exclusion of moisture. This involves using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere. The order of addition of reagents can also be important, especially in reactions like Friedel-Crafts acylation where the acyl chloride is first activated by a Lewis acid before the addition of the nucleophile.
-
-
Q4: Can I use protic solvents for reactions with this compound?
-
A4: No, protic solvents such as water, alcohols, and carboxylic acids will react with this compound, leading to the formation of the corresponding carboxylic acid or ester and rendering the acyl chloride inactive for the desired reaction. Anhydrous aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are generally preferred.
-
Safety
-
Q5: What are the primary safety hazards associated with this compound?
-
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also harmful if inhaled or swallowed. It reacts with moisture to produce corrosive hydrogen chloride gas. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3024-72-4 | [5] |
| Molecular Formula | C₇H₃Cl₃O | [5] |
| Molecular Weight | 209.45 g/mol | [5] |
| Appearance | White to yellowish crystalline solid or liquid | [5] |
| Melting Point | 30-33 °C | [6] |
| Boiling Point | 242 °C | [5] |
| Moisture Sensitivity | Highly sensitive; hydrolyzes to 3,4-Dichlorobenzoic acid | [3] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound.
Materials:
-
This compound (1.0 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Aromatic substrate (1.0-1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line.
-
Catalyst Suspension: Under a positive pressure of inert gas, add anhydrous aluminum chloride to the flask, followed by anhydrous DCM to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Prepare a solution of this compound in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Substrate Addition: After the addition of the acyl chloride is complete, add the aromatic substrate (either neat or dissolved in a small amount of anhydrous DCM) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as appropriate.
Visualizations
Caption: Experimental workflow for a typical Friedel-Crafts acylation using this compound.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
Technical Support Center: 3,4-Dichlorobenzoyl Chloride Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the Friedel-Crafts acylation of various aromatic substrates with 3,4-Dichlorobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the Friedel-Crafts acylation using this compound?
The primary product is an aromatic ketone where the 3,4-dichlorobenzoyl group is attached to the aromatic substrate. The regioselectivity of the acylation depends on the directing effects of the substituents on the aromatic ring. For instance, with toluene, the major product is 4-methyl-3',4'-dichlorobenzophenone, due to the ortho, para-directing methyl group, with the para-substituted product being sterically favored.
Q2: What are the typical reaction conditions for this acylation?
A typical protocol involves the slow addition of this compound to a stirred suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at a low temperature (e.g., 0-5 °C). The aromatic substrate is then added dropwise, and the reaction is gradually allowed to warm to room temperature.[1]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?
In Friedel-Crafts acylation, the Lewis acid catalyst not only activates the acyl chloride but also complexes with the resulting ketone product. This complexation deactivates the catalyst, necessitating the use of at least a stoichiometric amount, and often a slight excess (e.g., 1.1-1.3 equivalents), to ensure the reaction proceeds to completion.
Q4: Can polysubstitution occur in this reaction?
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring towards further electrophilic attack, it can still occur, particularly with highly activated aromatic substrates.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Q: My Friedel-Crafts acylation with this compound resulted in a low yield or failed completely. What are the potential causes and how can I resolve this?
A: Low or no yield is a common issue in Friedel-Crafts acylation and can stem from several factors. Follow this troubleshooting guide to identify and address the problem.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
-
Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Any water present in the reagents, solvent, or glassware will deactivate it.
-
Solution: Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware is oven-dried, and use anhydrous solvents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Aromatic Substrate: The aromatic substrate may possess strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which deactivate the ring towards electrophilic substitution.
-
Solution: This reaction is generally not suitable for strongly deactivated rings. Consider using a more electron-rich substrate or an alternative synthetic strategy.
-
-
Insufficient Catalyst: As mentioned in the FAQ, the ketone product complexes with the Lewis acid.
-
Solution: Use at least a stoichiometric amount (1.0 equivalent relative to the this compound) and preferably a slight excess (1.1-1.3 equivalents).
-
-
Suboptimal Reaction Conditions: The reaction temperature and time can significantly impact the yield.
-
Solution: For less reactive substrates, a higher temperature or longer reaction time may be necessary. Conversely, for highly reactive substrates, lower temperatures may be required to prevent side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Starting Material Impurities: Impurities in the this compound or the aromatic substrate can interfere with the reaction. This compound is moisture-sensitive and can hydrolyze to 3,4-dichlorobenzoic acid.
-
Solution: Ensure the purity of your starting materials. If the this compound has been stored for a long time or improperly, consider purifying it by distillation or preparing it fresh from 3,4-dichlorobenzoic acid.
-
Problem 2: Formation of Multiple Products (Isomers and Byproducts)
Q: My reaction produced a mixture of isomers and/or unexpected byproducts. What are the likely side reactions and how can I improve the selectivity?
A: The formation of multiple products is often related to the regioselectivity of the acylation and potential side reactions.
Main Reaction and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
-
Isomer Formation: With substituted aromatic rings, acylation can occur at different positions. For example, in the benzoylation of chlorobenzene (B131634), a mixture of ortho, meta, and para isomers is typically observed, with the para isomer being the major product.[2] The ratio of these isomers can be influenced by the reaction conditions.
| Substrate | Acylating Agent | Catalyst | Solvent | o:m:p Ratio | Reference |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 3-12% : 0.1-4% : 84-97% | [2] |
-
Solution to Isomer Formation:
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents may favor the kinetically controlled product, while polar solvents can lead to the thermodynamically favored product.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts can sometimes offer different selectivity.
-
-
Polyacylation: As mentioned previously, this is more likely with highly activated substrates.
-
Solution: Use a stoichiometric amount or a slight excess of the limiting reagent (usually the aromatic substrate if it is expensive) to minimize the chance of the product reacting further.
-
-
Hydrolysis of this compound: Due to its moisture sensitivity, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Solution: Adhere strictly to anhydrous reaction conditions.
-
-
Decarbonylation: The acylium ion intermediate can, under certain conditions (e.g., high temperatures), lose carbon monoxide to form an aryl cation. This cation can then react with a chloride ion from the Lewis acid complex to form a tri-substituted chlorobenzene (e.g., 1,2,4-trichlorobenzene) or react with the aromatic substrate in a Friedel-Crafts alkylation-type reaction.
-
Solution: Maintain a controlled reaction temperature. Avoid excessive heating, as this can promote decarbonylation.
-
Experimental Protocols
Detailed Methodology for the Synthesis of 4'-Fluoro-3,4-dichlorobenzophenone [1]
This protocol details the Friedel-Crafts acylation of fluorobenzene (B45895) with this compound.
Materials:
-
This compound
-
Fluorobenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Addition of Aromatic Substrate: Add fluorobenzene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Quantitative Data from a Representative Synthesis [1]
| Parameter | Value/Amount | Notes |
| This compound | 1.0 equivalent | Limiting reagent |
| Fluorobenzene | 1.2 equivalents | Slight excess to ensure complete reaction |
| Anhydrous Aluminum chloride | 1.1 equivalents | Slight excess to account for any deactivation |
| Temperature | 0-5 °C (addition), Room Temp. (reaction) | Initial cooling is crucial to control the exothermic reaction |
| Reaction Time | 2-4 hours | Monitored by TLC for completion |
| Expected Yield | 60-85% | Actual yield may vary |
References
Technical Support Center: Managing HCl Byproduct in 3,4-Dichlorobenzoyl Chloride Reactions
Welcome to the technical support center for handling reactions involving 3,4-Dichlorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for managing the hydrochloric acid (HCl) byproduct generated during acylation reactions such as esterifications, amidations, and Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to manage the HCl byproduct from my reaction?
A1: The generation of one equivalent of HCl for every equivalent of this compound that reacts is a key consideration.[1] Failure to remove or neutralize this strong acid can lead to several problems:
-
Nucleophile Deactivation: HCl will protonate basic nucleophiles like amines or even alcohols, rendering them unreactive and halting or slowing the reaction.[1]
-
Product Degradation: If your starting material or product contains acid-sensitive functional groups (e.g., Boc-protecting groups, acetals, some ethers), the HCl byproduct can cause cleavage or other unwanted side reactions.
-
Catalyst Inhibition: In reactions like Friedel-Crafts acylation, the HCl can interact with and deactivate the Lewis acid catalyst.[2]
-
Corrosion: HCl is highly corrosive and can damage sensitive equipment over time.
Q2: What are the common methods for removing or neutralizing HCl during a reaction?
A2: There are two primary strategies for managing HCl:
-
In-Situ Scavenging: An acid scavenger (a base) is added to the reaction mixture. It neutralizes the HCl as it is formed, preventing it from interfering with the reaction. This is the most common approach.
-
Post-Reaction Workup: The reaction is allowed to proceed without a scavenger, and the HCl is neutralized during the aqueous workup phase by washing with a basic solution (e.g., saturated sodium bicarbonate).[3][4] This method is only suitable for substrates and products that are stable to strong acid.
Q3: How do I select the appropriate HCl scavenger for my experiment?
A3: The choice of scavenger depends on factors like the nucleophilicity of your substrate, reaction conditions, and the solubility of the resulting ammonium (B1175870) salt.[1]
-
Tertiary Amines (e.g., Triethylamine (B128534), DIPEA): These are common, effective, and soluble in organic solvents. Diisopropylethylamine (DIPEA), a hindered base, is useful when you want to avoid the base acting as a nucleophile itself.
-
Pyridine Derivatives (e.g., Pyridine, DMAP): Pyridine is a classic choice. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst often used in small amounts alongside a stoichiometric base like triethylamine.[5]
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are inexpensive and easy to remove (by filtration), but their low solubility in organic solvents can sometimes lead to slower or incomplete reactions. They are often used in biphasic systems.
Q4: What are the visible signs that uncontrolled HCl is negatively impacting my reaction?
A4: Several indicators may suggest a problem with HCl byproduct:
-
Stalled Reaction: TLC or LCMS analysis shows a high proportion of unreacted starting material that does not decrease over time.
-
Formation of a Precipitate: The protonated amine nucleophile may precipitate out of the reaction mixture as a hydrochloride salt.
-
Unexpected Side Products: You may observe spots on a TLC plate corresponding to degraded or rearranged products.
-
Darkening or Charring: The reaction mixture turning dark brown or black can indicate acid-catalyzed decomposition.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
-
Q: My acylation reaction is not proceeding, and I recover most of my starting nucleophile (amine/alcohol). What's wrong?
-
A: This is a classic sign of nucleophile deactivation by HCl. The acid produced protonates your nucleophile, making it non-nucleophilic and unable to react with the acyl chloride.
-
Solution: Ensure you have added at least one full equivalent of a suitable HCl scavenger (like triethylamine or DIPEA) relative to the this compound. If you are already using a scavenger, consider switching to a stronger or more soluble base.
-
Issue 2: Product or Starting Material Degradation
-
Q: My desired product has an acid-labile group (e.g., Boc, t-butyl ester) that is being cleaved during the reaction. How can I prevent this?
-
A: The generated HCl is cleaving your protecting group. A simple aqueous base wash at the end of the reaction is insufficient as the damage occurs during the reaction time.
-
Solution: You must use an in-situ HCl scavenger to neutralize the acid immediately as it forms. A hindered base like DIPEA is often a good choice to prevent side reactions. Adding the acyl chloride slowly to the mixture of the nucleophile and base can also help maintain a low instantaneous concentration of HCl.
-
Issue 3: Formation of Insoluble Material
-
Q: A thick, un-stirrable slurry or solid precipitate has formed in my reaction flask. What is it and what should I do?
-
A: This is likely the hydrochloride salt of your amine nucleophile or the amine scavenger. While salt formation is expected, it can sometimes hinder the reaction if it causes poor mixing.
-
Solution: Choose a solvent that better solubilizes the components. Alternatively, select a base whose corresponding hydrochloride salt has better solubility in your chosen solvent. For example, the hydrochloride salt of DIPEA is sometimes more soluble than that of triethylamine. Using a more polar solvent or increasing the reaction volume may also help.
-
Issue 4: Reaction Turns Dark or Forms Tar
-
Q: My reaction mixture has turned very dark, and purification is difficult due to tarry byproducts. What is the cause?
-
A: Strong acids like HCl can catalyze polymerization or decomposition pathways, especially at elevated temperatures or with sensitive substrates.[2][6]
-
Solution: Ensure efficient HCl scavenging from the start. Running the reaction at a lower temperature and ensuring slow addition of the acyl chloride can minimize these side reactions.
-
Data Summary: Comparison of Common HCl Scavengers
The selection of a base is critical for success. The table below provides a comparison of commonly used HCl scavengers.
| Scavenger | Type | pKa (Conjugate Acid) | Boiling Point (°C) | Key Considerations & Use Cases |
| Triethylamine (TEA) | Organic | 10.75 | 89 | General purpose, widely used. The resulting TEA·HCl salt has limited solubility in some solvents (e.g., DCM), which can be useful for monitoring reaction progress but may hinder stirring. |
| DIPEA (Hünig's Base) | Organic | 10.7 | 126 | Sterically hindered, making it non-nucleophilic. Good for sensitive substrates where TEA might cause side reactions. Its hydrochloride salt is often more soluble than TEA·HCl. |
| Pyridine | Organic | 5.25 | 115 | Less basic than alkylamines. Often used as both a base and a solvent. Can act as a nucleophilic catalyst. |
| 4-DMAP | Organic | 9.7 | 112 (at 12 mmHg) | Primarily used as a highly effective acylation catalyst (0.05-0.2 eq) alongside a stoichiometric scavenger like TEA.[5] |
| Potassium Carbonate | Inorganic | 10.33 | Decomposes | Inexpensive, strong base. Limited solubility in most organic solvents requires vigorous stirring or use in a biphasic system. Easy to remove by filtration. |
| Sodium Bicarbonate | Inorganic | 10.33 | Decomposes | Mild, inexpensive base. Typically used in aqueous workups to neutralize residual acid rather than as an in-situ scavenger due to low reactivity and solubility.[7] |
Visualized Workflows and Pathways
The following diagrams illustrate decision-making processes and chemical pathways for managing HCl byproduct.
Experimental Protocols
Protocol 1: General Acylation using a Tertiary Amine HCl Scavenger
This protocol describes a typical procedure for an amidation or esterification reaction where HCl is neutralized in-situ.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the amine or alcohol nucleophile (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, THF) to an oven-dried flask equipped with a magnetic stir bar.
-
Base Addition: Add the HCl scavenger, typically triethylamine (1.1 - 1.5 eq.) or DIPEA (1.1 - 1.5 eq.). If the nucleophile is an alcohol, a catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side products.
-
Acyl Chloride Addition: Dissolve this compound (1.0 - 1.1 eq.) in a small amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring reaction mixture over 10-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl, to remove excess amine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and finally brine.[4][7]
-
Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
Protocol 2: Aqueous Workup for Post-Reaction HCl Neutralization
This protocol is only suitable for reactions where the starting materials and products are stable to HCl.
-
Reaction: Perform the acylation reaction as described above but without the addition of an amine base scavenger.
-
Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into a separate flask containing a stirred, cold, saturated solution of sodium bicarbonate or sodium carbonate.[8] Caution: This will generate CO₂ gas; ensure adequate venting and perform the addition slowly to control the effervescence.[7]
-
Neutralization Check: Continue stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, DCM) two or three times.
-
Washing & Isolation: Combine the organic layers and wash with brine to remove excess water.[7] Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
References
storage conditions to maintain 3,4-Dichlorobenzoyl chloride stability
Technical Support Center: 3,4-Dichlorobenzoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the optimal storage conditions for this compound?
A1: To maintain stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term stability, refrigeration and storage under an inert gas atmosphere (e.g., argon or nitrogen) are recommended to prevent degradation from moisture and atmospheric components.
Q2: My this compound has changed color (e.g., yellowed). Is it still usable?
A2: A slight yellowing of this compound may occur over time due to minor degradation, but it may still be suitable for some applications. However, a significant color change could indicate substantial decomposition, likely due to exposure to moisture or air. It is recommended to test a small sample to verify its reactivity and purity before use in a critical experiment. The appearance of the pure compound is described as a white to light yellow powder or liquid.
Q3: The compound has solidified. How should I handle it?
A3: this compound has a melting point in the range of 24-33°C, so it may be solid at room temperature.[2] If you need to use it in its liquid form, you can gently warm the container in a water bath. Ensure the container is tightly sealed to prevent the ingress of moisture during warming.
Q4: What are the signs of decomposition?
A4: Signs of decomposition include a strong, pungent odor, significant color change, and the presence of fumes upon opening the container. Decomposition can release hazardous gases such as hydrogen chloride.[3] If you observe these signs, handle the material in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with water, strong bases, alcohols, and strong oxidizing agents.[2][3] Contact with these substances can lead to vigorous reactions and decomposition. It is also corrosive to many metals.[4]
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of this compound due to improper storage (moisture exposure). | Use a fresh, properly stored batch of the reagent. Consider purifying the existing stock if a fresh supply is unavailable. |
| Inconsistent results | Inconsistent purity of the reagent across different experiments. | Always use a consistent source and batch of this compound. Store it under an inert atmosphere to prevent gradual degradation. |
| Vigorous, uncontrolled reaction | Contamination of the reaction vessel with water or other incompatible materials. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere. |
| Formation of unexpected byproducts | Reaction with atmospheric moisture or impurities in other reagents. | Use anhydrous techniques, including dry solvents and an inert atmosphere (nitrogen or argon). |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to yellowish crystalline solid or colorless to pale yellow liquid | [5][6][7] |
| Molecular Formula | C₇H₃Cl₃O | |
| Molecular Weight | 209.45 g/mol | |
| Melting Point | 24 - 33 °C | [2] |
| Boiling Point | 95 °C at 10 mmHg | [1] |
| Purity | >98.0% (GC) |
Experimental Protocols
Protocol for Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or signs of leakage. Verify that the material is a white to light yellow solid or liquid.
-
Storage:
-
Handling:
-
All handling should be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Given its low melting point, the material may be liquid. If solid, it can be gently warmed in a sealed container to melt.
-
-
Dispensing:
-
Use clean, dry glassware and utensils.
-
If stored under an inert atmosphere, use techniques such as a syringe or cannula for transfer to maintain the inert environment.
-
After dispensing, securely reseal the container, preferably under an inert gas.
-
-
Disposal:
-
Dispose of unused or waste material in accordance with local, state, and federal regulations. This material is corrosive and requires specialized disposal.[4]
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 3024-72-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
troubleshooting low yield in 3,4-Dichlorobenzoyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dichlorobenzoyl chloride and addressing common issues such as low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
Low yields are typically attributed to several key factors:
-
Presence of Moisture: this compound is highly sensitive to moisture.[1][2][3] Any water present in the glassware, solvents, or starting materials will hydrolyze the product back to 3,4-Dichlorobenzoic acid, significantly reducing the isolated yield.
-
Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or using a less-than-stoichiometric amount of the chlorinating agent.[4]
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Impure Starting Materials: The purity of the initial 3,4-Dichlorobenzoic acid is crucial. Impurities can lead to side reactions that consume reagents and complicate purification.
-
Product Loss During Workup: Significant amounts of the product can be lost during purification steps, particularly during aqueous washes (due to hydrolysis) or inefficient vacuum distillation.[5][6]
Q2: My final product is a dark-colored oil or discolored solid instead of the expected white to yellowish crystalline solid. What could be the cause?
The formation of a dark or tar-like product often indicates decomposition or the presence of significant impurities.[4] Potential causes include:
-
Excessive Reaction Temperature: Overheating the reaction mixture, especially during reflux or distillation, can cause the material to decompose or polymerize.
-
Side Reactions: Impurities in the starting material or non-optimal reaction conditions can promote the formation of colored byproducts.
-
Prolonged Reaction Time: Heating the reaction for an excessive duration can also lead to degradation.
Q3: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?
Both thionyl chloride and oxalyl chloride are effective for this transformation, and the choice often depends on the scale of the reaction and the desired conditions.[7] Thionyl chloride is cost-effective and its byproducts are gaseous (SO₂ and HCl), which simplifies purification.[7][8] Oxalyl chloride often allows for milder reaction conditions (room temperature) and can produce very high yields, but typically requires a catalytic amount of DMF.[7]
Q4: How should I purify the crude this compound?
The most common method for purifying this compound is distillation under reduced pressure (vacuum distillation).[6] This separates the product from non-volatile impurities and any remaining starting material. It is critical to ensure the distillation apparatus is completely dry to prevent hydrolysis of the product.
Synthesis Pathway and Reagent Comparison
The synthesis of this compound is a standard transformation of a carboxylic acid. The general pathway involves reacting 3,4-Dichlorobenzoic acid with a suitable chlorinating agent.
Caption: General reaction pathway for the synthesis of this compound.
Data Presentation: Comparison of Common Chlorinating Agents
The selection of a chlorinating agent can impact reaction conditions and outcomes.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Refluxing, often neat or in an inert solvent.[7] | Cost-effective; gaseous byproducts (SO₂ and HCl) simplify purification.[7] | Requires heating; SOCl₂ is corrosive and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) ** | 0°C to room temperature with catalytic DMF in a solvent (e.g., CH₂Cl₂).[7] | Milder conditions; often provides high yields.[7] | More expensive than SOCl₂; byproducts include toxic CO gas. |
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields.
Symptom 1: Low yield with significant recovery of unreacted 3,4-Dichlorobenzoic acid.
-
Question: Did the reaction go to completion?
-
Possible Cause: The reaction conditions may have been insufficient.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, IR spectroscopy) to ensure the starting material is fully consumed. A typical reflux time with thionyl chloride is 3-4 hours.[6][9]
-
Verify Temperature: Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux for the thionyl chloride method).[9]
-
Check Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. For thionyl chloride, it can often be used as both the reagent and the solvent.[7] For other agents, using at least 2 equivalents is a common practice.[9]
-
Symptom 2: Low yield with no recovery of starting material; product appears oily or is difficult to purify.
-
Question: Was the reaction environment strictly anhydrous?
-
Possible Cause: The product likely hydrolyzed due to the presence of water. This compound is moisture-sensitive.[2][3]
-
Solutions:
-
Dry All Glassware: Flame-dry or oven-dry all reaction vessels, condensers, and addition funnels immediately before use.[10]
-
Use Anhydrous Solvents: If a solvent is used, ensure it is appropriately dried before the reaction.
-
Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[10]
-
Symptom 3: The yield is significantly lower after the purification step.
-
Question: Was the workup and purification procedure optimized?
-
Possible Cause: Product was lost during extraction, washing, or distillation.
-
Solutions:
-
Minimize Aqueous Contact: If an aqueous wash is necessary, perform it quickly with cold water or brine to minimize hydrolysis.[5]
-
Optimize Distillation: When removing excess thionyl chloride or purifying the product by vacuum distillation, ensure the vacuum is applied slowly at first to prevent bumping and loss of material.[9] Confirm that the distillation temperature and pressure are appropriate for the product's boiling point (~242 °C at atmospheric pressure).[1][2]
-
Caption: Logical troubleshooting workflow for diagnosing low yield issues.
Experimental Protocols
Protocol: Synthesis using 3,4-Dichlorobenzoic Acid and Thionyl Chloride
This protocol is a representative procedure for the synthesis of this compound.[6][7][9]
Materials:
-
3,4-Dichlorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (at least 2.0 eq, can be used in excess as solvent)
-
An inert solvent (optional, e.g., toluene)
-
N,N-dimethylformamide (DMF) (catalytic amount, optional)
Procedure:
-
Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gas). Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.[9][10]
-
Charging the Flask: Charge the flask with 3,4-Dichlorobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq or more). If desired, a few drops of DMF can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (the oil bath temperature is typically kept around 80-90 °C).[9] Maintain reflux for 3-4 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution.[6]
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by reduced pressure.[6][9] This step should be performed in a well-ventilated fume hood.
-
Purification: Purify the resulting crude this compound by vacuum distillation to obtain the final product.
Caption: Key experimental factors influencing the yield of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 3024-72-4 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 7. This compound|97%|CAS 3024-72-4 [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dial.uclouvain.be [dial.uclouvain.be]
removal of unreacted 3,4-Dichlorobenzoyl chloride from product
Technical Support Center: Purification and Work-up Procedures
Topic: Removal of Unreacted 3,4-Dichlorobenzoyl Chloride from a Reaction Product
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted this compound after my reaction is complete?
A1: The most common method is to quench the reaction mixture with a suitable nucleophile to convert the highly reactive this compound into a more easily removable species. This is typically followed by a liquid-liquid extraction to separate the product from the quenched reagent.
Q2: What are the common quenching agents for this compound?
A2: Common quenching agents include water, dilute aqueous basic solutions (like sodium bicarbonate or sodium hydroxide), or amines. Water and basic solutions will hydrolyze the acyl chloride to 3,4-dichlorobenzoic acid, which can then be easily removed by a basic aqueous wash.[1][2]
Q3: My desired product is sensitive to water or basic conditions. What are my alternatives?
A3: If your product is sensitive to aqueous basic conditions, you can use a non-aqueous workup. One approach is to add a scavenger resin that reacts with acyl chlorides. The resin can then be filtered off. Alternatively, if your product is stable to heat and has a significantly different boiling point, distillation under reduced pressure can be employed.[3][4] Column chromatography is another effective, albeit more resource-intensive, method for sensitive compounds.
Q4: How can I confirm that all the this compound has been removed?
A4: The removal of this compound can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Comparing the analytical data of your purified product with a standard of this compound will confirm its absence.
Q5: If my product is a solid, is recrystallization a viable purification method?
A5: Yes, recrystallization is an excellent purification technique if your product is a solid.[2][5][6] The key is to select a solvent system where your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities (including the quenched acyl chloride) remain in the solution.[5][6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Low yield of desired product after aqueous work-up. | 1. The product may have some solubility in the aqueous layer. 2. The product may be degrading under the pH conditions of the extraction. | 1. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a milder base for extraction (e.g., sodium bicarbonate instead of sodium hydroxide) or a buffered solution. Ensure the work-up is performed quickly and at a low temperature. |
| An emulsion forms during liquid-liquid extraction. | 1. The presence of fine particulate matter. 2. High concentration of salts or other solutes. | 1. Filter the reaction mixture before extraction. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 3. Centrifuge the mixture if the emulsion is persistent. |
| The product co-distills with the solvent or other impurities. | The boiling points of the components are too close for simple distillation. | 1. Use fractional distillation for better separation. 2. Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point differences. |
| The product oils out instead of crystallizing during recrystallization. | 1. The chosen solvent is not optimal. 2. The presence of impurities is preventing crystal lattice formation. | 1. Try a different solvent or a solvent mixture. Common solvent pairs include hexanes/ethyl acetate (B1210297) and hexanes/acetone.[7] 2. Attempt to purify the crude product by another method (e.g., a quick filtration through a silica (B1680970) plug) before recrystallization. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[2] |
Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol is suitable for products that are stable in the presence of water and dilute aqueous bases.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath. This is to control the exothermicity of the quenching process.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue the addition until gas evolution (CO₂) ceases. This indicates that all the unreacted this compound has been hydrolyzed.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane (B109758) to extract the product. Add water if needed to dissolve all the salts.
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. Drain the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl (if your product is not an acid-sensitive amine) to remove any basic impurities.
-
Saturated aqueous NaHCO₃ solution to ensure complete removal of 3,4-dichlorobenzoic acid.
-
Brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic phase.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for the purification of solid products.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.[6] The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5][8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Quenching & Extraction | >95% | 85-95% | Efficiency is dependent on the number of extraction cycles and the partitioning coefficient of the product. |
| Column Chromatography | >99% | 70-90% | Recovery can be lower due to product retention on the stationary phase. |
| Distillation | >98% | 80-95% | Highly dependent on the boiling point difference between the product and impurities. |
| Recrystallization | >99% | 60-90% | Recovery is dependent on the solubility of the product in the cold solvent; some product will be lost in the mother liquor.[5] |
Visual Workflow and Diagrams
Workflow for Removal of Unreacted Acyl Chloride
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 4. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
impact of solvent choice on 3,4-Dichlorobenzoyl chloride reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3,4-Dichlorobenzoyl chloride, with a specific focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid that is sensitive to moisture.[1] It is generally insoluble in water, with which it reacts. It is soluble in aprotic organic solvents like chloroform, dichloromethane (B109758) (DCM), and likely other common solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and toluene. When selecting a solvent, it is crucial to use an anhydrous grade to prevent hydrolysis of the acyl chloride.
Q2: How does solvent polarity affect the outcome of Friedel-Crafts acylation reactions?
A2: Solvent polarity can significantly influence the regioselectivity of Friedel-Crafts acylations, particularly with substrates that can yield multiple isomers. In non-polar solvents like carbon disulfide or dichloromethane, the reaction often favors the kinetically controlled product. In more polar solvents, such as nitrobenzene, the intermediate acylium ion-Lewis acid complex may be more soluble, allowing for equilibrium to be established and favoring the formation of the more stable, thermodynamically controlled product.
Q3: Can the solvent itself react with this compound?
A3: Yes. Protic solvents like water and alcohols will react with this compound to form the corresponding carboxylic acid or ester. Additionally, some aprotic solvents can also react under certain conditions. For instance, ethereal solvents like tetrahydrofuran (THF) can be cleaved by acyl chlorides in the presence of a Lewis acid catalyst, leading to the formation of chloroesters as byproducts.[2] This is a critical consideration when selecting a solvent for Lewis acid-catalyzed reactions.
Q4: Are there greener alternatives to traditional halogenated solvents for reactions with this compound?
A4: Yes, research is ongoing into more environmentally friendly reaction media. Ionic liquids and deep eutectic solvents have been explored as alternatives for Friedel-Crafts acylations.[3] In some cases, these solvents can act as both the reaction medium and the catalyst, potentially leading to higher yields, improved selectivity, and easier catalyst recycling. Solvent-free conditions, where the reaction is run neat with a solid-supported catalyst, have also been reported for some acylation reactions.
Troubleshooting Guide
Problem 1: Low or No Yield in a Friedel-Crafts Acylation Reaction
| Possible Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst | The most common cause is moisture deactivating the Lewis acid (e.g., AlCl₃). Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and use a fresh, unopened bottle of the Lewis acid catalyst. |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone complexes with it, taking it out of the catalytic cycle.[4] Consider increasing the molar equivalents of the Lewis acid. |
| Deactivated Aromatic Substrate | The aromatic ring you are trying to acylate may have strongly electron-withdrawing groups (e.g., -NO₂, -CN), which make it too unreactive for Friedel-Crafts acylation. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced. Try a solvent in which all components are more soluble, or gently warm the reaction mixture if the solvent and reactants are stable at higher temperatures. |
| Incorrect Solvent Choice | The solvent may be reacting with the acyl chloride (e.g., THF with a Lewis acid). Switch to a more inert solvent like dichloromethane or 1,2-dichloroethane. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Reaction with Solvent | If using an ethereal solvent like THF with a Lewis acid catalyst, you may be forming a 4-chlorobutyl ester byproduct.[2] Confirm the byproduct structure by analytical methods (e.g., GC-MS, NMR) and switch to a non-reactive solvent like dichloromethane. |
| Hydrolysis of Acyl Chloride | The presence of trace moisture can hydrolyze this compound to 3,4-dichlorobenzoic acid. Ensure all reagents and solvents are anhydrous. |
| Polysubstitution | Although less common than in Friedel-Crafts alkylation, highly activated aromatic substrates may undergo multiple acylations. The acyl group is deactivating, which usually prevents this.[5] |
Quantitative Data on Solvent Effects
Table 1: Representative Data on Solvent Effects in the Benzoylation of Anisole (B1667542)
| Solvent | Catalyst | Time (h) | Conversion (%) | ortho/para Ratio | Reference |
| [bmim][BF₄] (Ionic Liquid) | Cu(OTf)₂ | 1 | 100 | 4:96 | |
| 1,2-Dichloroethane | Cu(OTf)₂ | 1 | 73 | 7:93 | |
| Acetonitrile | Cu(OTf)₂ | 1 | 64 | 7:93 |
This data illustrates that alternative solvent systems like ionic liquids can significantly enhance reaction rates and selectivity compared to conventional organic solvents.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound in Dichloromethane
This protocol describes the synthesis of 4-methoxy-3',4'-dichlorobenzophenone.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise, also keeping the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it into a beaker of crushed ice and 2M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in 3,4-Dichlorobenzoyl Chloride Reactions
Welcome to the technical support center for catalyst deactivation in reactions involving 3,4-Dichlorobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common issues related to catalyst performance in Friedel-Crafts acylation and similar reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and which catalysts are typically used?
A1: The most prevalent reaction is the Friedel-Crafts acylation, which attaches the 3,4-dichlorobenzoyl group to an aromatic ring.[1][2] This reaction is a cornerstone of organic synthesis for creating C-C bonds and producing aryl ketones.[1] Commonly used catalysts are strong Lewis acids, with anhydrous aluminum chloride (AlCl₃) being a frequent choice.[2][3][4] Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed.[3][5]
Q2: Why is my Lewis acid catalyst deactivating during the reaction?
A2: Catalyst deactivation in Friedel-Crafts acylation can occur through several primary mechanisms:
-
Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture.[6] Any water present in the reagents or solvent will react with and deactivate the catalyst.
-
Product Complexation: The ketone product of the acylation is a Lewis base and can form a stable, often irreversible complex with the Lewis acid catalyst.[7] This requires using a stoichiometric amount, or even an excess, of the catalyst, as it gets consumed during the reaction.[7][8]
-
Poisoning: Impurities in the starting materials or solvent can act as poisons by binding to the catalyst's active sites.[9][10] Common poisons include compounds containing sulfur, nitrogen, or phosphorus.[9]
-
Fouling/Coking: Polymeric byproducts or coke can physically deposit on the catalyst surface, blocking pores and active sites.[9][11]
Q3: Can I reuse the catalyst from my this compound reaction?
A3: Generally, for homogeneous Lewis acids like AlCl₃ used in stoichiometric amounts, catalyst recycling is not practical because the catalyst forms a complex with the product that is destroyed during aqueous workup.[7] For heterogeneous catalysts, reusability depends on the deactivation mechanism. If deactivation is due to reversible poisoning or coking, regeneration may be possible through washing or thermal treatments.[10] However, deactivation by irreversible poisoning or structural changes (sintering) is permanent.[10]
Q4: What are the initial signs of catalyst deactivation in my experiment?
A4: Key indicators of catalyst deactivation include a noticeable decrease in the reaction rate, the reaction stalling before completion, or a lower-than-expected product yield.[12] You may also observe changes in the reaction mixture's color or the formation of insoluble materials.[12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My reaction is very slow or fails to start.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly opened or properly stored anhydrous solvents and reagents. Moisture is a primary cause of Lewis acid deactivation.[6] |
| Verify Catalyst Quality: Use a fresh, high-purity batch of the Lewis acid catalyst. Older or improperly stored catalysts may have already been deactivated by atmospheric moisture. | |
| Insufficient Catalyst Loading | Check Stoichiometry: In Friedel-Crafts acylation, the catalyst is often consumed by forming a complex with the ketone product.[7] A stoichiometric amount (at least 1.0 equivalent) is typically required. A slight excess (e.g., 1.1 equivalents) is often used to account for minor impurities.[4] |
| Strongly Deactivated Substrate | Substrate Reactivity: Friedel-Crafts reactions are ineffective with strongly electron-withdrawing groups (like -NO₂) on the aromatic substrate.[13] If your substrate is highly deactivated, the reaction may not proceed under standard conditions. |
Problem 2: The reaction starts but stops before all the starting material is consumed.
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Poisoning | Purify Reagents: Impurities in the this compound or the aromatic substrate can slowly poison the catalyst. Consider purifying your starting materials through distillation or recrystallization. |
| Use an Inert Atmosphere: While not always standard for Friedel-Crafts, if trace impurities are suspected to be air-sensitive and causing poisoning, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[12] | |
| Catalyst Fouling | Optimize Reaction Temperature: High temperatures can sometimes promote the formation of polymeric side products that foul the catalyst surface.[9] Running the reaction at the lowest effective temperature can mitigate this. Initial cooling (0-5 °C) during the addition of reagents is often recommended to control exothermic reactions.[4] |
| Improve Agitation: Ensure efficient stirring, especially with heterogeneous catalysts, to prevent localized high concentrations of reactants that might lead to byproduct formation and fouling.[12] |
Catalyst Performance Comparison
The choice of Lewis acid can significantly impact reaction outcomes. The following table provides a comparative overview based on typical performance in Friedel-Crafts acylations.
| Catalyst | Typical Loading (Equivalents) | Relative Activity | Key Considerations |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 | High | Very sensitive to moisture.[6] Highly effective but can sometimes promote side reactions. |
| Ferric Chloride (FeCl₃) | 1.0 - 1.5 | Moderate | Generally milder and less moisture-sensitive than AlCl₃. May require higher temperatures or longer reaction times.[5] |
| Zinc Chloride (ZnCl₂) | 1.0 - 2.0 | Low to Moderate | Often requires higher temperatures (reflux) to be effective.[14] Can be a good option for sensitive substrates where a milder catalyst is needed. |
| Copper(II) Triflate (Cu(OTf)₂) | Catalytic (0.025 - 0.1) | High | Can be used in catalytic amounts, making it more efficient.[14] Less prone to deactivation by the carboxylic acid byproduct.[14] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound
This protocol outlines a typical experimental setup for the acylation of an aromatic substrate (e.g., fluorobenzene) using AlCl₃ as the catalyst.[4]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0-5 °C in an ice bath.
-
Reactant Addition:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Following this, add the aromatic substrate (1.2 equivalents) dropwise over 20-30 minutes, keeping the temperature between 0-5 °C.
-
-
Reaction: Once the additions are complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Upon completion, slowly quench the reaction by carefully pouring it over crushed ice and an acidic aqueous solution (e.g., dilute HCl).
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalyst Activity Monitoring
This protocol describes a method to test and compare the activity of different catalyst batches or types.
-
Setup Parallel Reactions: Prepare several small-scale reactions in parallel under identical conditions (same stoichiometry, temperature, solvent volume, and stirring rate).
-
Assign Variables: Dedicate each reaction to a specific variable: one for your standard catalyst, one for a new batch, and others for different types of catalysts (e.g., AlCl₃ vs. FeCl₃).
-
Initiate and Sample: Start all reactions simultaneously. At regular intervals (e.g., every 30 minutes), withdraw a small, consistent volume from each reaction mixture.
-
Quench and Analyze: Immediately quench each sample in a prepared vial containing a suitable quenching agent (e.g., a biphasic mixture of ethyl acetate (B1210297) and water). Analyze the organic layer of each quenched sample by GC or HPLC to determine the conversion percentage of the starting material to the product.
-
Plot Data: Plot the percentage conversion versus time for each reaction. The resulting curves will provide a quantitative comparison of catalyst activity and stability over the course of the reaction.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
scale-up challenges for reactions with 3,4-Dichlorobenzoyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzoyl chloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the scale-up of reactions involving this versatile but challenging reagent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the scale-up of reactions such as Friedel-Crafts acylations and amide formations.
Issue 1: Low or No Product Yield
Q: My scaled-up reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?
A: Low yields upon scale-up often point to issues with moisture, catalyst activity, temperature control, or inefficient mixing.
-
Moisture Contamination: this compound is highly sensitive to moisture and will rapidly hydrolyze back to 3,4-dichlorobenzoic acid.[1] On a larger scale, ensuring completely anhydrous conditions is more difficult.
-
Troubleshooting:
-
Thoroughly dry all reactors, glassware, and transfer lines. Flame-drying under vacuum is recommended for glassware, while reactors should be purged with a dry, inert gas like nitrogen or argon.[2][3]
-
Use freshly distilled, anhydrous solvents. Ensure solvent transfer occurs under an inert atmosphere.
-
Verify the water content of all starting materials.
-
-
-
Catalyst Inactivity (for Friedel-Crafts reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely moisture-sensitive.[2]
-
Troubleshooting:
-
Purchase high-purity, anhydrous AlCl₃ and handle it exclusively in a glovebox or under a robust inert atmosphere.
-
Ensure the catalyst is not exposed to atmospheric moisture during charging to the reactor.
-
-
-
Insufficient Catalyst (for Friedel-Crafts acylation): The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, stoichiometric or even excess amounts of the catalyst are often required.[2]
-
Troubleshooting:
-
For scale-up, ensure at least a 1:1 molar ratio of Lewis acid to this compound. A slight excess (e.g., 1.1 equivalents) may be necessary.
-
-
-
Poor Temperature Control: Many reactions involving acyl chlorides are highly exothermic.[4] If the heat generated is not removed efficiently, side reactions can occur, leading to byproduct formation and reduced yield.
-
Troubleshooting:
-
Improve reactor cooling efficiency. Ensure the heat transfer fluid is at the correct temperature and flow rate.
-
Control the addition rate of the this compound. A slow, controlled addition allows the cooling system to keep pace with heat generation.
-
-
Issue 2: Formation of Impurities and Byproducts
Q: My final product is contaminated with significant impurities that were not present on the lab scale. What is happening?
A: Impurity profiles often change during scale-up due to challenges in mixing and temperature control, leading to localized "hot spots" or prolonged reaction times.
-
Hydrolysis: The most common impurity is 3,4-dichlorobenzoic acid, formed from the reaction of the acyl chloride with trace moisture.[5]
-
Troubleshooting: Re-evaluate and tighten all moisture control procedures as described in Issue 1.
-
-
Side Reactions from Overheating: In Friedel-Crafts reactions, excessive temperatures can lead to polysubstitution or decomposition. In amide formation, high temperatures can degrade sensitive functional groups on the amine substrate.
-
Troubleshooting:
-
Implement a more controlled, slower addition of the acyl chloride.
-
Use a more dilute reaction mixture to help dissipate heat.
-
Ensure the reactor's temperature probes are accurately placed to detect any localized temperature spikes.
-
-
-
Incomplete Reaction: Unreacted starting materials are common impurities when mixing is inefficient on a larger scale.
-
Troubleshooting:
-
Evaluate the reactor's agitation system. Increase the stirring speed or consider a different impeller design to improve mass transfer.
-
Ensure reactants are introduced at a point in the reactor that allows for rapid dispersion.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bulk quantities of this compound?
A1: this compound is a corrosive material that causes severe skin burns and eye damage.[6][7][8] It is also moisture-sensitive and reacts to release hydrogen chloride (HCl) gas.[1][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), flame-retardant impervious clothing, and tightly fitting safety goggles with a full-face shield.[6][9][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a closed system or a fume hood with appropriate exhaust ventilation.[1][6] Eyewash stations and emergency showers must be readily accessible.
-
Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and appropriate absorbent materials for containment. Avoid dust formation.[6] Do not use water to clean up spills, as it will react violently.
Q2: How should this compound be stored, especially in larger quantities?
A2: Store containers tightly closed in a dry, cool, and well-ventilated place.[6][7] It should be stored under an inert gas (e.g., argon or nitrogen) to prevent contact with atmospheric moisture.[1][10] Keep it away from incompatible materials such as water, strong bases, and alcohols.[9] The storage area should be designated for corrosive materials.[7][10]
Q3: For amide synthesis, what is the best way to manage the HCl byproduct during scale-up?
A3: The reaction of this compound with a primary or secondary amine generates one equivalent of HCl. This will react with the amine starting material, rendering it inactive. To prevent this, either use two equivalents of the starting amine or, more economically, use one equivalent of the amine along with at least one equivalent of a non-nucleophilic base (a "scavenger" base) like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl as it is formed.[4][11] On a large scale, adding a scavenger base is standard practice.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3024-72-4 | [5][12] |
| Molecular Formula | C₇H₃Cl₃O | [5][12] |
| Molecular Weight | 209.46 g/mol | [5][12] |
| Appearance | White to yellowish crystalline solid or liquid | [7] |
| Melting Point | 25-33 °C | [5][7] |
| Boiling Point | 242 °C | [5][7] |
| Density | ~1.5 g/cm³ | [7] |
| Flash Point | 288 °F (~142 °C) | [7] |
Table 2: GHS Hazard Information
| Hazard Class | Statement | Pictogram | Signal Word |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Danger | |
| Corrosive to Metals | H290: May be corrosive to metals | Danger |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation (Lab Scale)
This protocol is a general example and must be adapted and optimized for specific substrates and equipment.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler/scrubber (to handle HCl off-gas).
-
Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous solvent (e.g., dichloromethane) under a positive pressure of nitrogen.
-
Cooling: Cool the stirred suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add this compound (1.0 eq) dropwise to the suspension, maintaining the temperature below 5 °C.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent and add it dropwise via the dropping funnel, keeping the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully pour it over crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Scale-Up Considerations for Protocol 1:
-
Reactor: Use a glass-lined or similarly corrosion-resistant reactor with a powerful overhead stirrer and a jacket for heating and cooling.
-
Reagent Addition: Use a calibrated pump for the dropwise addition of liquids to ensure a consistent and controllable rate.
-
Heat Management: The quench step is highly exothermic. Ensure the reactor's cooling system is sufficient to handle the heat load, and perform the quench very slowly.
-
Off-Gas Handling: The HCl gas evolved during the reaction and quench must be directed to a caustic scrubber system.
Protocol 2: General Procedure for Amide Formation (Lab Scale)
-
Setup: In a flame-dried, three-necked round-bottom flask with a stirrer, dropping funnel, and nitrogen inlet, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in the anhydrous solvent and add it dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The reaction is often rapid and exothermic.[4]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC or HPLC.
-
Work-up: Wash the reaction mixture with water, followed by a dilute acid (e.g., 1N HCl) to remove excess triethylamine, and then a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The triethylamine hydrochloride salt may precipitate and can be removed by filtration before washing.
-
Purification: The resulting amide is often pure enough after work-up, but can be further purified by recrystallization if needed.
Scale-Up Considerations for Protocol 2:
-
Heat Management: This reaction can be extremely exothermic. A slow addition rate and efficient reactor cooling are critical to prevent a runaway reaction. Using a more dilute solution can also help manage the exotherm.
-
Mixing: Good agitation is essential to prevent localized high concentrations of the acyl chloride, which can lead to side reactions.
-
Filtration: If the hydrochloride salt precipitates in large quantities, you will need a suitable filter press or centrifugal filter for efficient removal on a large scale.
Visualizations
Caption: General workflow for scaling up a chemical process.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. China this compound CAS:3024-72-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 3,4-Dichlorobenzoyl Chloride vs. 2,4-Dichlorobenzoyl Chloride
Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development, the choice of starting materials and intermediates is critical. Dichlorobenzoyl chlorides are versatile reagents, but the isomeric position of the chlorine atoms significantly influences their reactivity. This guide provides an objective comparison of the reactivity of 3,4-Dichlorobenzoyl chloride and 2,4-Dichlorobenzoyl chloride, supported by established chemical principles.
The core difference in reactivity between these two isomers arises from a combination of electronic and steric effects. While both are activated towards nucleophilic attack by the electron-withdrawing nature of the two chlorine atoms, the steric hindrance imposed by the ortho-chlorine in 2,4-Dichlorobenzoyl chloride is the predominant differentiating factor.
Theoretical Basis of Reactivity
The reactivity of benzoyl chlorides is centered on the electrophilic carbonyl carbon. The reaction proceeds via nucleophilic acyl substitution, where a nucleophile attacks this carbon. The rate of this reaction is governed by two main factors:
-
Electronic Effects : The two electron-withdrawing chlorine atoms on the benzene (B151609) ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is present in both isomers, rendering them more reactive than unsubstituted benzoyl chloride.
-
Steric Effects : The spatial arrangement of atoms around the reaction center can physically impede the approach of a nucleophile. The chlorine atom at the ortho-position (C2) in 2,4-Dichlorobenzoyl chloride creates significant steric hindrance around the carbonyl group.[1] This "ortho effect" can physically block nucleophiles, leading to slower reaction rates compared to isomers without an ortho substituent.[1]
Comparative Data Summary
| Feature | 2,4-Dichlorobenzoyl Chloride | This compound | Rationale |
| Structure | Chlorine at ortho (C2) and para (C4) positions | Chlorine at meta (C3) and para (C4) positions | Isomeric difference in chlorine substitution. |
| Electronic Effects | Strong inductive electron-withdrawal from two Cl atoms increases the partial positive charge on the carbonyl carbon. | Strong inductive electron-withdrawal from two Cl atoms increases the partial positive charge on the carbonyl carbon. | Both isomers are electronically activated for nucleophilic attack. |
| Steric Hindrance | High. The ortho-chlorine atom physically obstructs the trajectory of incoming nucleophiles.[1] | Low. No substituents are present at the ortho-positions, allowing unhindered access to the carbonyl carbon. | The "ortho effect" is the key structural differentiator influencing reaction rates. |
| Predicted Reactivity | Lower. Steric hindrance significantly slows the rate of nucleophilic attack, making it the less reactive isomer. | Higher. The highly electrophilic carbonyl carbon is easily accessible to nucleophiles, resulting in faster reaction rates. | The steric impediment in the 2,4-isomer is the dominant factor controlling its overall reactivity. |
| Typical Reaction Conditions | May require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like DMAP) to achieve comparable yields.[1] | Reacts readily under standard acylation conditions. | Milder conditions are generally sufficient due to its higher intrinsic reactivity. |
Visualizing Reactivity Factors
The following diagram illustrates the logical relationship between the structural features of each isomer and their resulting chemical reactivity.
Caption: Factors influencing the reactivity of dichlorobenzoyl chloride isomers.
Experimental Protocols
Below is a general protocol for a common reaction involving benzoyl chlorides: the amidation reaction to form a benzamide. Specific modifications for each isomer are noted.
General Protocol: Synthesis of N-alkyl-dichlorobenzamide
1. Reagent Preparation:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 equivalents) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
2. Reaction Execution:
-
Dissolve the dichlorobenzoyl chloride isomer (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the dichlorobenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
3. Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with dilute HCl (if an amine base was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Protocol Modifications Based on Isomer Reactivity:
-
For this compound (Higher Reactivity): The general protocol is typically effective. The reaction is often complete within 2-4 hours at room temperature.
-
For 2,4-Dichlorobenzoyl Chloride (Lower Reactivity): Due to steric hindrance, the reaction may be sluggish.[1] Consider the following modifications:
-
Increased Temperature: If the reaction does not proceed to completion at room temperature, gently heat the mixture to reflux for several hours.
-
Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours).
-
Use of a Catalyst: For particularly hindered amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) can be added to accelerate the reaction.[1]
-
General Experimental Workflow
The diagram below outlines a standard workflow for conducting and analyzing a nucleophilic acyl substitution reaction with these reagents.
References
A Comparative Analysis of the Reactivity of Dichlorobenzoyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various dichlorobenzoyl chloride isomers, crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the relative reactivity of these isomers is paramount for reaction optimization, predicting outcomes, and developing robust synthetic methodologies. This document outlines the electronic and steric factors governing their reactivity, presents quantitative experimental data from solvolysis studies, and provides detailed experimental protocols for key reactions.
Factors Influencing Reactivity: A Dance of Electronics and Sterics
The reactivity of dichlorobenzoyl chloride isomers in nucleophilic acyl substitution reactions is primarily governed by the interplay of electronic and steric effects imparted by the positions of the two chlorine atoms on the benzene (B151609) ring.
Electronic Effects: Chlorine atoms are electron-withdrawing through the inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect generally enhances reactivity. The magnitude of this effect is dependent on the proximity of the chlorine atoms to the reaction center.
Steric Effects: Chlorine atoms located in the ortho-position (2- and 6- positions) relative to the benzoyl chloride group can physically hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can significantly decrease the reaction rate, especially with bulky nucleophiles.
Quantitative Comparison of Reactivity: Solvolysis Rate Constants
To provide a quantitative measure of the relative reactivity of dichlorobenzoyl chloride isomers, the following table summarizes the rate constants (k) for their solvolysis in 97% w/w hexafluoroisopropanol-water (97H) at 25°C. Solvolysis, a reaction where the solvent acts as the nucleophile, provides a standardized method for comparing the intrinsic reactivity of these compounds.
| Isomer | Structure | Rate Constant (k) in 97H at 25°C (s⁻¹) | Reference |
| 2,4-Dichlorobenzoyl chloride | 1.2 x 10⁻⁵ | [1] | |
| 2,6-Dichlorobenzoyl chloride | 1.8 x 10⁻⁷ | [1] | |
| 3,4-Dichlorobenzoyl chloride | 3.0 x 10⁻⁵ | [1] | |
| 3,5-Dichlorobenzoyl chloride | 7.9 x 10⁻⁵ | [1] |
Note: Data for 2,3- and 2,5-dichlorobenzoyl chloride under these specific conditions were not available in the cited literature.
Analysis of Reactivity Trends:
From the available data, a clear trend in reactivity emerges:
-
Steric Hindrance Dominates in Ortho-Substituted Isomers: The significantly lower rate constant for 2,6-dichlorobenzoyl chloride, which is approximately 67 times slower than 2,4-dichlorobenzoyl chloride and over 400 times slower than 3,5-dichlorobenzoyl chloride, vividly illustrates the profound impact of steric hindrance from the two ortho-chlorine atoms.[1] These bulky substituents effectively shield the carbonyl carbon from nucleophilic attack.
-
Electronic Effects Govern Meta and Para Isomers: For isomers lacking ortho-substituents (3,4- and 3,5-), electronic effects are the primary determinants of reactivity. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, leading to higher reaction rates compared to the ortho-substituted isomers. Among the non-ortho-substituted isomers, 3,5-dichlorobenzoyl chloride exhibits the highest reactivity, likely due to the additive inductive electron-withdrawing effect of the two meta-chlorine atoms, which strongly activates the carbonyl group towards nucleophilic attack.
The following diagram illustrates the relationship between the isomer structure and the factors influencing its reactivity.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for two common reactions involving benzoyl chlorides: hydrolysis and acylation.
Experimental Protocol 1: Determination of Hydrolysis Rate Constant
This protocol is adapted from a general procedure for determining the hydrolysis rate constant of benzoyl chloride and can be applied to the dichlorobenzoyl chloride isomers.[2]
Objective: To determine the second-order rate constant for the hydrolysis of a dichlorobenzoyl chloride isomer in an acetone-water mixture.
Materials:
-
Dichlorobenzoyl chloride isomer
-
Acetone (B3395972) (analytical grade)
-
Distilled water
-
Volumetric flasks (10 mL)
-
Thermostatic reaction vessel
-
Magnetic stirrer and stir bar
-
Conductometer
-
Pipettes
Procedure:
-
Solution Preparation: Prepare solutions of water in acetone at various known concentrations in 10 mL volumetric flasks. Prepare a stock solution of the specific dichlorobenzoyl chloride isomer in acetone (e.g., 5M).
-
Reaction Setup: Place a known volume of the acetone-water solution into the thermostatic reaction vessel maintained at a constant temperature (e.g., 35 °C). Allow the solution to equilibrate.
-
Initiation of Reaction: Add a precise volume of the dichlorobenzoyl chloride stock solution to the reaction vessel with vigorous stirring to initiate the hydrolysis reaction. The moment of addition is considered time zero.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the change in conductivity of the solution over time. The formation of hydrochloric acid will increase the conductivity.
-
Data Analysis: Record the conductivity at various time points. The concentration of the product (HCl) at any given time can be calculated from the conductivity measurements. Use the integrated rate law for a second-order reaction to calculate the rate constant (k):
k = (1 / (a - b) * t) * ln(b(a - x) / a(b - x))
where:
-
'a' is the initial concentration of water.
-
'b' is the initial concentration of the dichlorobenzoyl chloride.
-
'x' is the concentration of the product (HCl) at time 't'.
-
The following diagram outlines the workflow for this kinetic experiment.
Experimental Protocol 2: Friedel-Crafts Acylation of an Aromatic Compound
This protocol provides a general procedure for the Friedel-Crafts acylation of an aromatic compound, such as chlorobenzene, using a dichlorobenzoyl chloride isomer.
Objective: To synthesize a di-substituted benzophenone (B1666685) via Friedel-Crafts acylation.
Materials:
-
Dichlorobenzoyl chloride isomer
-
Aromatic substrate (e.g., chlorobenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Crushed ice
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of the dichlorobenzoyl chloride isomer and the aromatic substrate in anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure acylated product.
Conclusion
The reactivity of dichlorobenzoyl chloride isomers is a nuanced interplay of electronic and steric factors. Isomers with chlorine atoms in the ortho positions, particularly 2,6-dichlorobenzoyl chloride, exhibit significantly reduced reactivity due to steric hindrance. In contrast, isomers with meta and para substituents, such as 3,5- and this compound, are more reactive due to the dominant electron-withdrawing effects of the chlorine atoms. The quantitative data from solvolysis studies provides a clear framework for selecting the appropriate isomer and optimizing reaction conditions in synthetic applications. The provided experimental protocols offer a starting point for the practical application and further investigation of these important chemical intermediates.
References
A Comparative Guide to Acylating Agents: Exploring Alternatives to 3,4-Dichlorobenzoyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. 3,4-Dichlorobenzoyl chloride is a commonly employed reagent for introducing the 3,4-dichlorobenzoyl moiety, a functional group present in a variety of biologically active molecules. However, its reactivity and the generation of corrosive hydrochloric acid as a byproduct necessitate the exploration of alternative reagents. This guide provides an objective comparison of this compound with its primary alternatives: 3,4-Dichlorobenzoic anhydride (B1165640) and 3,4-Dichlorobenzoic acid activated with coupling agents.
Performance Comparison of Acylating Agents
The choice of acylating agent significantly impacts reaction outcomes, including yield, reaction time, and ease of purification. Below is a comparative summary of the performance of this compound and its alternatives in the acylation of a model primary amine, aniline (B41778).
| Acylating Agent | Typical Base | Solvent | Reaction Time (Approx.) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | Pyridine (B92270), Triethylamine | Dichloromethane (DCM) | 1-3 hours | ~88[1] | High reactivity, readily available. | Generates corrosive HCl, moisture sensitive. |
| 3,4-Dichlorobenzoic anhydride | None or catalytic base | Dichloromethane (DCM) | 2-6 hours | Good to Excellent | Milder than acyl chloride, no HCl byproduct. | Less reactive than acyl chloride, may require heating. |
| 3,4-Dichlorobenzoic acid + EDC | DIPEA | Dichloromethane (DCM) | 4-12 hours | Good to Excellent[2][3] | In situ activation, avoids handling reactive acylating agents. | Requires stoichiometric coupling agent, byproduct removal can be challenging.[2] |
| 3,4-Dichlorobenzoic acid + HATU | DIPEA | Dichloromethane (DCM) | 1-4 hours | Excellent[2][4] | High efficiency, even for challenging substrates.[2] | More expensive than other coupling agents. |
Note: Yields and reaction times are highly dependent on the specific substrate, solvent, temperature, and scale of the reaction. The data presented is based on literature values for analogous reactions and should be considered as a general guideline.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the acylation of aniline with this compound and a general procedure for amide formation using 3,4-Dichlorobenzoic acid with a coupling agent.
Protocol 1: Acylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenyl-3,4-dichlorobenzamide.
Protocol 2: Amide Synthesis from 3,4-Dichlorobenzoic Acid and Aniline using a Coupling Agent (General)
Materials:
-
3,4-Dichlorobenzoic acid
-
Aniline
-
Coupling Agent (e.g., EDC·HCl or HATU)
-
Additive (e.g., HOBt, if using EDC)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
To a solution of 3,4-Dichlorobenzoic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add the coupling agent (1.1 eq) and, if applicable, the additive (1.1 eq).
-
Stir the mixture for 15-30 minutes to allow for the formation of the activated intermediate.
-
Add aniline (1.0 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup as described in Protocol 1 to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
To aid in understanding the processes discussed, the following diagrams illustrate the general experimental workflow and a relevant signaling pathway where molecules containing the 3,4-dichlorobenzoyl moiety may play a role.
Compounds bearing the 3,4-dichlorobenzoyl moiety have been investigated for their potential as dopamine (B1211576) D3 receptor antagonists.[5][6] The dopamine signaling pathway is crucial in regulating motor control, motivation, and reward.
Conclusion
The choice of an acylating agent for the introduction of a 3,4-dichlorobenzoyl group is a critical step in chemical synthesis. While this compound offers high reactivity, alternatives such as 3,4-Dichlorobenzoic anhydride and the in situ activation of 3,4-Dichlorobenzoic acid with coupling agents provide milder and often more selective options. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and cost considerations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of reactive chemical intermediates like 3,4-dichlorobenzoyl chloride is fundamental in process development and quality control within the pharmaceutical and chemical industries. This guide provides a comparative overview of three key spectroscopic techniques—¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy—for the characterization of this compound. Detailed experimental protocols and a summary of expected spectral data are presented to assist researchers in selecting the appropriate analytical methods.
Spectroscopic Data Summary
The following table summarizes the key spectral data for this compound obtained by ¹³C NMR, ¹H NMR, and FT-IR spectroscopy.
| Spectroscopic Technique | Parameter | Observed Signal/Frequency | Assignment |
| ¹³C NMR | Chemical Shift (δ) in ppm | ~167 | C=O (carbonyl) |
| ~139 | C-Cl (aromatic) | ||
| ~135 | C-Cl (aromatic) | ||
| ~133 | C-COCl (aromatic) | ||
| ~132 | CH (aromatic) | ||
| ~131 | CH (aromatic) | ||
| ~129 | CH (aromatic) | ||
| ¹H NMR | Chemical Shift (δ) in ppm (Multiplicity, J in Hz) | ~8.21 (d, J ≈ 2.0) | H-2 |
| ~8.01 (dd, J ≈ 8.4, 2.0) | H-6 | ||
| ~7.70 (d, J ≈ 8.4) | H-5 | ||
| FT-IR | Vibrational Frequency (ν) in cm⁻¹ | ~1775 (strong) | C=O stretching (acyl chloride) |
| ~1580, ~1470, ~1390 | C=C stretching (aromatic ring) | ||
| ~1200-1000 | C-H in-plane bending | ||
| ~900-700 | C-Cl stretching, C-H out-of-plane bending |
Note: The ¹³C NMR chemical shifts are estimated based on typical values for similar structures and data available in spectral databases.[1][2][3][4] The ¹H NMR data is interpreted from the spectral image. The FT-IR frequencies are characteristic absorption regions for the functional groups present.[5]
Comparison of Analytical Techniques
-
¹³C NMR Spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, making it a powerful tool for confirming the presence of all carbon environments, including the carbonyl carbon of the acyl chloride and the substituted aromatic carbons. However, ¹³C NMR has a lower natural abundance and sensitivity compared to ¹H NMR, often requiring longer acquisition times.
-
¹H NMR Spectroscopy is a highly sensitive technique that provides detailed information about the proton environments in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) allow for the precise assignment of each proton on the aromatic ring, confirming the substitution pattern.[6]
-
FT-IR Spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is the strong carbonyl (C=O) stretch of the acyl chloride functional group at a relatively high wavenumber. It also confirms the presence of the aromatic ring and carbon-chlorine bonds. While excellent for functional group identification, it provides less detailed structural information compared to NMR techniques.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sufficient amount of solid this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube to achieve a concentration that provides a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity.
-
A standard proton-decoupled ¹³C NMR pulse sequence is utilized.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay appropriate for the carbon nuclei in the molecule.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
-
Data Acquisition:
-
The sample is placed in the spectrometer, and the field is locked and shimmed.
-
A standard one-pulse ¹H NMR experiment is performed.
-
-
Data Processing:
-
The FID is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integration of the signals is performed to determine the relative ratios of the different protons.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
A small amount of solid this compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride).
-
A drop of the solution is placed on a salt plate (e.g., KBr or NaCl).
-
The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.
-
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is placed in the sample holder.
-
The infrared spectrum of the sample is recorded.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Workflow for Spectroscopic Characterization
The logical workflow for the complete spectroscopic characterization of a solid sample like this compound is illustrated in the diagram below.
References
- 1. This compound(3024-72-4) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. This compound(3024-72-4) IR Spectrum [chemicalbook.com]
- 6. This compound(3024-72-4) 1H NMR [m.chemicalbook.com]
Mass Spectrometry of 3,4-Dichlorobenzoyl Chloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of 3,4-Dichlorobenzoyl chloride and its common derivatives, the corresponding amide and methyl ester. The data presented herein is essential for researchers engaged in the synthesis, characterization, and analysis of compounds containing the 3,4-dichlorobenzoyl moiety, a common structural motif in pharmaceuticals and agrochemicals. Understanding the fragmentation patterns of these molecules is critical for their unambiguous identification in complex matrices.
Comparative Analysis of Mass Spectra
The mass spectra of this compound and its derivatives are characterized by distinct fragmentation patterns, primarily influenced by the functional group attached to the carbonyl carbon. The following tables summarize the key mass spectral data obtained by Electron Ionization (EI) mass spectrometry.
Table 1: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 208 | 1.3 | [M]⁺ |
| 173 | 100.0 | [M-Cl]⁺ |
| 145 | 16.3 | [M-Cl-CO]⁺ |
| 109 | 17.0 | [C₆H₃Cl]⁺ |
| 74 | 16.3 | [C₄H₂Cl]⁺ |
| 75 | 14.1 | [C₆H₃]⁺ |
Table 2: Mass Spectral Data for 3,4-Dichlorobenzamide
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 189 | 65.8 | [M]⁺ |
| 173 | 100.0 | [M-NH₂]⁺ |
| 145 | 23.9 | [M-NH₂-CO]⁺ |
| 109 | 5.2 | [C₆H₃Cl]⁺ |
Table 3: Mass Spectral Data for Methyl 3,4-Dichlorobenzoate (B1239242)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 204 | 50 | [M]⁺ |
| 173 | 100 | [M-OCH₃]⁺ |
| 145 | 30 | [M-OCH₃-CO]⁺ |
| 109 | 20 | [C₆H₃Cl]⁺ |
Fragmentation Pathways
The fragmentation of these compounds under electron ionization typically initiates with the formation of a molecular ion, followed by characteristic losses of neutral fragments to form stable cations. The 3,4-dichlorobenzoyl cation is a prominent feature in the spectra of all three compounds.
This compound Fragmentation
The primary fragmentation pathway for this compound involves the loss of the chlorine radical from the acyl chloride group to form the highly stable 3,4-dichlorobenzoyl cation (m/z 173), which is the base peak. Subsequent loss of carbon monoxide leads to the formation of the dichlorophenyl cation (m/z 145).
Caption: Proposed fragmentation pathway of this compound.
Fragmentation of Derivatives
The derivatives, 3,4-Dichlorobenzamide and Methyl 3,4-dichlorobenzoate, follow a similar initial fragmentation pattern, with the loss of the amide (-NH₂) or methoxy (B1213986) (-OCH₃) group, respectively, to form the same stable 3,4-dichlorobenzoyl cation (m/z 173) as the base peak. This common fragment is a strong indicator of the presence of the 3,4-dichlorobenzoyl substructure.
Caption: Comparative fragmentation of this compound derivatives.
Experimental Protocols
The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound and its derivatives. This protocol is based on general methods for the analysis of chlorinated hydrocarbons and should be optimized for specific instrumentation and analytical goals.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of this compound, 3,4-Dichlorobenzamide, and Methyl 3,4-dichlorobenzoate in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Extraction (for complex matrices): For solid samples, use a suitable extraction technique such as Soxhlet or pressurized liquid extraction with an appropriate solvent. For liquid samples, a liquid-liquid extraction may be employed. The choice of extraction solvent and method should be validated for the specific matrix.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
3. Data Analysis
-
Identify the compounds based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).
-
Quantify the analytes by constructing a calibration curve from the peak areas of the standard solutions.
Caption: General workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its derivatives. Researchers are encouraged to use this information as a starting point for their own analytical method development and structural elucidation efforts.
References
A Comparative Guide to Identifying 3,4-Dichlorobenzoyl Chloride Functional Groups via FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, precise and efficient identification of functional groups is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 3,4-Dichlorobenzoyl chloride, offering experimental data and protocols to facilitate its unambiguous characterization.
Performance Comparison: FTIR Spectral Data
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its specific functional groups. A comparison with related compounds, such as benzoyl chloride and o-dichlorobenzene, highlights the unique spectral features of the target molecule.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | Benzoyl Chloride (cm⁻¹) | o-Dichlorobenzene (cm⁻¹) |
| C=O (Acyl Chloride) | Stretch | ~1775 (strong) | ~1774 (strong) | N/A |
| Aromatic C=C | Stretch | ~1580, ~1470 | ~1595, ~1450 | ~1589, ~1488, ~1410[1] |
| Aromatic C-H | Stretch | ~3050-3100 | ~3060 | ~3072[1] |
| C-Cl (Acyl Chloride) | Stretch | Not clearly resolved | ~684, ~649[2] | N/A |
| C-Cl (Aromatic) | Stretch | ~830, ~750 | N/A | ~1252, ~483, ~442[1] |
Note: The peak positions for this compound are estimated from the spectrum available on ChemicalBook. The data for benzoyl chloride and o-dichlorobenzene are compiled from various sources for comparative purposes. The intensity and exact position of peaks can vary based on the sample preparation and instrument parameters.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality FTIR spectra. The following methodology is recommended for the analysis of this compound, which is a liquid at room temperature.
Objective: To acquire the FTIR spectrum of this compound to identify its characteristic functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector
-
Liquid transmission cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂) or an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.[3][4][5]
-
Pasteur pipette or syringe
-
Appropriate solvent for cleaning (e.g., isopropanol (B130326) or chloroform)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
1. Instrument Preparation:
- Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
- Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
2. Background Spectrum Acquisition:
- For Transmission Spectroscopy:
- Assemble the clean, empty liquid transmission cell.
- Place the empty cell in the sample holder of the spectrometer.
- Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.[4]
- For ATR Spectroscopy:
- Ensure the ATR crystal is clean.
- Acquire a background spectrum with the clean, empty ATR crystal.[4]
3. Sample Preparation and Loading:
- For Transmission Spectroscopy:
- Using a Pasteur pipette or syringe, carefully introduce a small amount of this compound into the liquid transmission cell.
- Ensure a thin, uniform film of the liquid is formed between the windows, free of air bubbles.[4]
- For ATR Spectroscopy:
- Place a single drop of this compound onto the center of the ATR crystal.[6]
4. Sample Spectrum Acquisition:
- Place the sample-loaded transmission cell or the ATR accessory with the sample into the spectrometer's sample compartment.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
5. Data Processing and Analysis:
- The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
- Identify the key absorption bands and compare their wavenumbers with the reference data provided in the comparison table.
6. Cleaning:
- Thoroughly clean the liquid transmission cell windows or the ATR crystal with an appropriate solvent and allow them to dry completely before storing.[3][6]
Logical Workflow for Functional Group Identification
The process of identifying functional groups in this compound using FTIR spectroscopy follows a logical progression from sample handling to data interpretation.
References
- 1. o-diclorobenzene [cms.gutow.uwosh.edu]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Purity of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of 3,4-Dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive comparison of the principal analytical methods for assessing the purity of this reactive compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Method | Principle | Typical Accuracy | Typical Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection using a Flame Ionization Detector. | High (>99%) | < 2% | LOD: ~0.01% LOQ: ~0.05% | High | High resolution for separating volatile impurities; robust and widely available. | Requires derivatization for the reactive acyl chloride; potential for on-column degradation. |
| Argentometric Titration | Quantitative determination of the chloride content by titration with a standardized silver nitrate (B79036) solution. | High (>99%) | < 1% | Dependent on sample size, typically in the % range. | Low to Medium | A primary, absolute method; cost-effective and does not require specialized instrumentation. | Not specific for the acyl chloride; measures total hydrolyzable chloride. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV absorbance. | High (>99%) | < 2% | LOD: ~0.01% LOQ: ~0.05% | High | Suitable for non-volatile impurities; can be highly specific with appropriate method development. | Potential for reaction with protic mobile phases; may require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the absolute purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[1] | Very High (>99.5%) | < 1% | Dependent on the number of scans, typically >0.1%. | Low | A primary, absolute method; provides structural information and is non-destructive.[1] | Requires a high-field NMR spectrometer; careful selection of a non-reactive internal standard is crucial. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and molecular structure based on the absorption of infrared radiation. | Not typically used for quantitative purity. | N/A | Primarily for qualitative analysis and identification of major impurities. | Very High | Rapid and non-destructive; excellent for identifying functional group impurities.[2] | Not suitable for quantifying low-level impurities; complex mixtures can be difficult to interpret. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.
Gas Chromatography with Flame Ionization Detection (GC-FID) - Derivatization Method
This method involves the conversion of the reactive this compound into a more stable ester derivative prior to analysis.[3]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Methanol (B129727) (anhydrous, HPLC grade)
-
Pyridine (analytical grade)
-
Dichloromethane (HPLC grade)
-
This compound sample
-
Internal Standard (e.g., Tetradecane)
Procedure:
-
Sample Preparation (Derivatization):
-
Accurately weigh about 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of anhydrous methanol and 0.1 mL of pyridine.
-
Gently swirl the flask and let it stand at room temperature for 15 minutes to ensure complete conversion to methyl 3,4-dichlorobenzoate (B1239242).
-
Dilute to the mark with dichloromethane.
-
Prepare a standard solution of methyl 3,4-dichlorobenzoate for calibration.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Quantification:
-
The purity is determined by comparing the peak area of the methyl 3,4-dichlorobenzoate derivative in the sample to a calibration curve prepared from the corresponding standard. An internal standard can be used for improved accuracy.
-
Argentometric Titration (Mohr Method)
This method determines the total hydrolyzable chloride content, which is a good indicator of the acyl chloride purity if other chloride-containing impurities are negligible.[4][5]
Instrumentation:
-
Burette (50 mL, Class A)
-
Pipettes (Class A)
-
Erlenmeyer flask (250 mL)
-
Analytical balance
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v in water)
-
Deionized water
-
Ethanol (B145695) (95%)
-
Sodium bicarbonate (to neutralize any excess acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Carefully add 50 mL of deionized water to hydrolyze the acyl chloride. The reaction is exothermic and will produce hydrochloric acid.
-
Add 50 mL of ethanol to aid in dissolving the sample.
-
Neutralize the solution with sodium bicarbonate until effervescence ceases.
-
-
Titration:
-
Add 1 mL of the potassium chromate indicator solution to the sample solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 M AgNO₃ solution while constantly swirling the flask.
-
The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate is observed.[4][5]
-
-
Calculation:
-
The purity of this compound is calculated based on the volume of AgNO₃ consumed, its molarity, and the initial sample weight.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound and its non-volatile impurities. Careful selection of a non-reactive mobile phase is crucial.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
-
HPLC-UV Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of TFA (e.g., 0.1%) can be added to improve peak shape, but its reactivity should be assessed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, a calibration curve should be prepared using a reference standard of this compound.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the primary analytical methods described.
References
The Dichloro Advantage: A Comparative Guide to 3,4-Dichlorobenzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the properties of the final product. Among the diverse array of acyl halides, 3,4-Dichlorobenzoyl chloride emerges as a reagent with distinct advantages, particularly in the synthesis of pharmaceutical and agrochemical intermediates. This guide provides an objective comparison of this compound with other common acyl halides, supported by an analysis of its reactivity and available experimental data.
Enhanced Electrophilicity: The Key to Increased Reactivity
The primary advantage of this compound over unsubstituted or mono-substituted benzoyl chlorides lies in its heightened electrophilicity. The two electron-withdrawing chlorine atoms on the benzene (B151609) ring synergistically pull electron density away from the carbonyl carbon. This inductive effect makes the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity often translates to faster reaction rates, milder reaction conditions, and potentially higher yields compared to less substituted analogs.
From a theoretical standpoint, the increased reactivity of this compound can be rationalized using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The positive Hammett substituent constant (σ) for chlorine indicates its electron-withdrawing nature. With two chlorine atoms, the cumulative effect further increases the positive character of the reaction constant (ρ), signifying a greater sensitivity to nucleophilic attack compared to benzoyl chloride or its monosubstituted counterparts.
Performance Comparison in Acylation Reactions
While direct side-by-side comparative studies under identical conditions are limited in publicly available literature, the principles of physical organic chemistry and existing data allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected performance of this compound against other common acyl halides in a representative acylation reaction.
| Acyl Halide | Structure | Key Advantages | Potential Disadvantages |
| This compound | 3,4-Cl₂C₆H₃COCl | High reactivity, often leading to higher yields and faster reactions. Useful for introducing the 3,4-dichlorobenzoyl moiety, a common scaffold in bioactive molecules.[1] | Higher cost compared to simpler acyl halides. Increased reactivity may sometimes lead to side reactions with sensitive substrates. |
| Benzoyl Chloride | C₆H₅COCl | Readily available, cost-effective, and well-documented reactivity. | Less reactive than its chlorinated analogs, potentially requiring harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids).[2] |
| 4-Chlorobenzoyl Chloride | 4-ClC₆H₄COCl | More reactive than benzoyl chloride due to the electron-withdrawing chloro group. | Less reactive than this compound. |
| 2,4-Dichlorobenzoyl Chloride | 2,4-Cl₂C₆H₃COCl | High reactivity similar to the 3,4-isomer. | Steric hindrance from the ortho-chloro group can sometimes influence reaction rates and regioselectivity. |
| Acetyl Chloride | CH₃COCl | Very high reactivity for acetylation, low cost. | Can be too reactive, leading to poor selectivity. Highly volatile and corrosive. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical application of these reagents. Below are representative protocols for key acylation reactions.
Experimental Protocol 1: Friedel-Crafts Acylation of Fluorobenzene (B45895) with this compound[4]
This protocol details the synthesis of 3,4-Dichloro-4'-fluorobenzophenone, a valuable intermediate in pharmaceutical development.
Materials:
-
This compound
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension over 20-30 minutes, maintaining the temperature between 0-5 °C.
-
Following the addition, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by pouring it into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M hydrochloric acid, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude 3,4-Dichloro-4'-fluorobenzophenone by recrystallization from a suitable solvent system, such as ethanol (B145695) or hexane.
Experimental Protocol 2: General Amide Synthesis via Schotten-Baumann Conditions
This protocol provides a general procedure for the N-acylation of a primary or secondary amine with an acyl chloride.
Materials:
-
This compound (or other acyl chloride)
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (e.g., Triethylamine, 1.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways and Logic
To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the acylation process and a decision-making workflow for selecting an appropriate acyl halide.
References
A Computational and Experimental Guide to the Reaction Mechanisms of 3,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction mechanisms of 3,4-Dichlorobenzoyl chloride with alternative acylating agents. By integrating established theoretical principles with available experimental data, this document serves as a valuable resource for optimizing synthetic strategies and understanding the reactivity of this important chemical intermediate.
Introduction to this compound and Acylation Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4-dichlorobenzoyl group into various molecules.[1] This process, known as acylation, is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the modification of functional groups is crucial for tuning biological activity.
Acyl chlorides, such as this compound, are among the most reactive derivatives of carboxylic acids. Their high reactivity stems from the electron-withdrawing nature of the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The two chlorine atoms on the benzene (B151609) ring further enhance this electrophilicity through their inductive effects.
The most common reaction mechanism for acyl chlorides is nucleophilic acyl substitution. This pathway involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group. This two-step process allows for the formation of a wide range of derivatives, including esters, amides, and anhydrides.
Computational Analysis of Reaction Mechanisms: A Methodological Overview
A typical computational workflow for analyzing a reaction mechanism is depicted below. This process allows researchers to gain deep insights into the energetic and structural changes that occur throughout a chemical transformation, providing a theoretical foundation for experimental observations.
Caption: A generalized workflow for the computational analysis of a chemical reaction mechanism.
The Nucleophilic Acyl Substitution Mechanism of this compound
The reaction of this compound with a nucleophile (Nu-H) proceeds through a well-established two-step addition-elimination mechanism. The electron-withdrawing chlorine atoms on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.
The proposed pathway is as follows:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as the leaving group.
-
Deprotonation: If the nucleophile was neutral (e.g., an amine or alcohol), a final deprotonation step occurs to yield the neutral acylated product and hydrochloric acid.
This mechanism is illustrated in the diagram below.
Caption: The addition-elimination mechanism for the reaction of this compound.
Performance Comparison with Alternative Acylating Agents
The choice of an acylating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and selectivity. This compound is a highly reactive agent, often providing high yields in short reaction times. However, for sensitive substrates, a less reactive alternative might be preferable to avoid side reactions.
The following tables provide a comparative overview of this compound and other common acylating agents. The data is compiled from various sources and should be considered in the context of the specific experimental conditions reported.
Table 1: Comparison of Acylating Agents in the Acylation of Aniline
| Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| 3,5-Dichlorobenzoyl chloride | Aniline, N,N'-dimethylformamide, 60°C | Good | [2] |
| Benzoyl chloride | Aniline, Phosphate buffer | 89 | [1] |
| Acetyl chloride | Aniline, Et3N, DMF, RT, 60 min | Moderate | [3] |
| Acetic Anhydride | Aniline, Glacial acetic acid | Not specified | [4] |
Note: "Good" and "Moderate" yields are as reported in the source and may not represent optimized conditions.
Table 2: General Reactivity and Properties of Common Acylating Agents
| Acylating Agent | General Reactivity | Byproducts | Key Advantages | Key Disadvantages |
| Acyl Chlorides | Very High | HCl | High reactivity, often leading to high yields and short reaction times. | High reactivity can lead to poor selectivity; corrosive HCl byproduct.[5] |
| Acid Anhydrides | High | Carboxylic Acid | Generally less reactive and more selective than acyl chlorides; byproduct is less corrosive.[5] | May require catalysts or higher temperatures.[5] |
| Carboxylic Acids | Low (requires activation) | Water (with coupling agent byproducts) | Readily available, stable. | Requires a coupling agent (e.g., DCC, EDC), adding cost and generating byproducts. |
The following diagram illustrates the general reactivity trend and selectivity of common acylating agents.
Caption: A conceptual diagram comparing the general reactivity and selectivity of different classes of acylating agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below are representative procedures for the synthesis of this compound and its reaction with an amine.
Protocol 1: Synthesis of this compound from 3,4-Dichlorobenzoic Acid
This procedure is based on a general method for the preparation of acyl chlorides from carboxylic acids.
-
Materials:
-
3,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry toluene (B28343)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas trap, add 3,4-dichlorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of dry DMF (a few drops).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, optionally with the aid of a co-solvent like dry toluene to azeotropically remove the last traces.
-
The crude this compound can be purified by vacuum distillation.
-
-
Safety Precautions: Thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Acylation of Aniline with 3,5-Dichlorobenzoyl Chloride
This protocol is adapted from a reported procedure for the synthesis of dichlorobenzamide derivatives.[2]
-
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Aniline
-
N,N'-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating bath
-
-
Procedure:
-
In a round-bottom flask, dissolve the arylamine (e.g., aniline) in N,N'-dimethylformamide.
-
Add 3,5-dichlorobenzoyl chloride to the solution.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by pouring it into water to precipitate the amide product.
-
The solid product can be collected by filtration, washed with water, and purified by recrystallization.
-
-
Note: This protocol uses 3,5-dichlorobenzoyl chloride as a representative example. The conditions should be adaptable for this compound. The use of a base (e.g., pyridine (B92270) or triethylamine) is often employed in such reactions to neutralize the HCl byproduct, which can improve yields.
Conclusion
This compound is a highly reactive and effective acylating agent, suitable for a wide range of synthetic applications. Its reactivity, driven by the electronic effects of the chloro substituents, allows for efficient acylation of various nucleophiles. While direct computational studies on its reaction mechanisms are not prevalent in the literature, its behavior can be reliably predicted based on the well-understood principles of nucleophilic acyl substitution.
The choice between this compound and alternative acylating agents should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and selectivity considerations. For highly reactive applications where speed and yield are paramount, this compound is an excellent choice. For more delicate substrates or when greater selectivity is required, less reactive alternatives such as acid anhydrides or activated esters may be more appropriate. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and execution of acylation reactions.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dichlorobenzoyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management of reactive chemicals is paramount to ensuring a safe and compliant laboratory environment. 3,4-Dichlorobenzoyl chloride, a corrosive and water-reactive acyl chloride, necessitates a stringent disposal protocol to mitigate risks of injury and environmental contamination. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, emphasizing immediate safety measures and controlled neutralization.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. All operations should be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent contact with this corrosive substance. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
Spill Management: In the event of a spill, immediate containment is crucial.
-
Minor Spills: Absorb the spill with an inert, dry material such as sand, vermiculite, or commercial sorbent. Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.
-
Major Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol: Controlled Neutralization
The primary and recommended method for the disposal of this compound is through a slow and controlled neutralization reaction. This process converts the highly reactive acyl chloride into the less hazardous sodium 3,4-dichlorobenzoate (B1239242) salt.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stirrer. The container should be no more than 25% full with a cold 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). An ice bath is essential to control the temperature of the exothermic reaction.[1]
-
Slow Addition: While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[1] The reaction progress can be monitored by observing the cessation of gas evolution (CO₂). Periodically check the pH of the solution to ensure it remains basic.
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized solution should be disposed of through your institution's hazardous waste management program. Always comply with local, regional, and national regulations for hazardous waste disposal.[2]
| Parameter | Recommendation |
| Neutralizing Agent | 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) |
| Temperature Control | Use an ice bath to maintain a low reaction temperature |
| Addition Rate | Slow, dropwise addition with vigorous stirring |
| Reaction Time | Several hours, until gas evolution ceases |
| pH Monitoring | Ensure the solution remains basic throughout |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Essential Safety and Operational Guide for 3,4-Dichlorobenzoyl Chloride
This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for 3,4-Dichlorobenzoyl chloride (CAS No. 3024-72-4). It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective management of this chemical in a laboratory setting.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 3024-72-4 |
| Molecular Formula | C7H3Cl3O |
| Molecular Weight | 209.46 g/mol |
| Appearance | White to yellowish crystalline solid or colorless to pale yellow liquid[1][2] |
| Melting Point | 30-33 °C[1][3] |
| Boiling Point | 242 °C[1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage[4][5] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to ensure personnel safety when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-length face shield is also required.[6][7] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[6] Handle with chemical-impermeable gloves (nitrile gloves are recommended).[6][7] | Prevents contact with skin, which can cause severe burns. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[6] A NIOSH/MSHA approved respirator should be used.[4][7] | Protects the respiratory system from harmful dust, mists, and vapors. |
Operational Plan: Handling and Storage
Adherence to strict handling and storage protocols is crucial to prevent accidents and ensure the integrity of the chemical.
Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For many operations, a certified chemical fume hood is essential.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Safe Practices: Use non-sparking tools to prevent ignition.[6] Avoid the formation of dust and aerosols.[6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be washed before reuse.[6]
Storage Protocol
-
Container: Store in the original, tightly closed container.[6] The container should be corrosion-resistant with a resistant inner liner.
-
Environment: Keep in a dry, cool, and well-ventilated place.[6] This chemical is moisture-sensitive.[1][4]
-
Incompatibilities: Store away from incompatible materials such as water, strong bases, and alcohols.[4][8]
Disposal Plan
Proper disposal of this compound and its containers is critical to protect personnel and the environment. Never dispose of this chemical down the drain.[9]
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers for disposal.[6]
-
Professional Disposal: Entrust the disposal to a licensed waste disposal company.[5] The disposal must be in accordance with all applicable federal, state, and local regulations.[6][7]
-
Container Disposal: Before disposing of the empty container, ensure it is completely empty.[5] The container should also be disposed of in accordance with regulations.
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Remove all sources of ignition.[6] Use personal protective equipment.[6] Contain the spill and collect the material for disposal.[6] Do not let the chemical enter drains.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 3024-72-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
